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  • Product: 2-(Difluoromethoxy)-6-fluorobenzyl amine
  • CAS: 1153055-77-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride: A Privileged Scaffold for Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride, a fluorinated benz...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride, a fluorinated benzylamine derivative poised as a valuable building block in contemporary medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles and field-proven methodologies. We will explore its synthesis, analytical characterization, and crucially, the rationale behind its potential applications in drug discovery, supported by authoritative references.

Introduction: The Strategic Value of Fluorination in Benzylamine Scaffolds

The benzylamine motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ability to engage in key interactions with biological targets makes it a frequent starting point for drug design. The strategic incorporation of fluorine, particularly the difluoromethoxy group (-OCHF₂), offers a sophisticated tool to modulate the physicochemical and pharmacokinetic properties of parent molecules.[3][4]

The difluoromethoxy group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often conferring enhanced metabolic stability by blocking common sites of metabolism.[4][5] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy group can also act as a hydrogen bond donor, adding a valuable intermolecular interaction to the medicinal chemist's toolkit.[4] The combination of a benzylamine core with a 2,6-disubstituted pattern, including a difluoromethoxy group, presents a unique scaffold for creating novel chemical entities with potentially improved drug-like properties.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride is provided below.

PropertyValueReference(s)
CAS Number 1354951-46-4[6]
Molecular Formula C₈H₉ClF₃NO[6]
Molecular Weight 227.61 g/mol
Synonyms 2-(Difluoromethoxy)-6-fluorobenzyl amine HCl[6]
Physical Form Solid
Storage Conditions 2-8°C, under inert gas (e.g., nitrogen or argon)[6]
SMILES NCC1=C(F)C=CC=C1OC(F)F.[H]Cl

Proposed Synthesis Pathway

Synthesis_Pathway A 2-Hydroxy-6-fluorobenzaldehyde B 2-(Difluoromethoxy)-6-fluorobenzaldehyde A->B  Difluoromethoxylation  (e.g., ClCF₂H, K₂CO₃, DMF) C [2-(Difluoromethoxy)-6-fluorophenyl]methanamine B->C  Reductive Amination  (e.g., NH₃, H₂, Pd/C or NaBH(OAc)₃) D [2-(Difluoromethoxy)-6-fluorophenyl]methanamine HCl C->D  Salt Formation  (HCl in Ether)

Caption: Proposed synthetic pathway for [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride.

Step 1: Difluoromethoxylation of 2-Hydroxy-6-fluorobenzaldehyde

The initial step involves the introduction of the difluoromethoxy group. This can be achieved by reacting 2-hydroxy-6-fluorobenzaldehyde with a suitable difluoromethylating agent.

Protocol:

  • To a solution of 2-hydroxy-6-fluorobenzaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate.

  • Introduce chlorodifluoromethane (ClCF₂H) gas into the reaction mixture at an elevated temperature (e.g., 80-85°C).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purify the resulting 2-(difluoromethoxy)-6-fluorobenzaldehyde by column chromatography.

Step 2: Reductive Amination to Form the Benzylamine

The conversion of the aldehyde to the primary amine is a critical step, for which reductive amination is a well-established and versatile method.

Protocol:

  • Dissolve 2-(difluoromethoxy)-6-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, for instance, a solution of ammonia in methanol.

  • Introduce a reducing agent. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using a chemical reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work up the reaction by removing the catalyst (if applicable) and evaporating the solvent. The crude amine can then be purified.

Step 3: Formation of the Hydrochloride Salt

To improve the stability and handling of the amine, it is converted to its hydrochloride salt.

Protocol:

  • Dissolve the purified [2-(difluoromethoxy)-6-fluorophenyl]methanamine in a dry, non-polar solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei are summarized below.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CHs7.0 - 7.5Multiplet3H
-OCHF₂6.5 - 7.0Triplet1H
-CH₂NH₂~4.0Singlet/Broad2H
-NH₃⁺Broad singletBroad3H
¹³C NMR Expected Chemical Shift (ppm)
Aromatic C-F158 - 162 (doublet)
Aromatic C-O150 - 155
Aromatic CHs110 - 135
-OCHF₂115 - 120 (triplet)
-CH₂NH₂~40

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of protonated benzylamines in tandem mass spectrometry (MS/MS) typically involves the loss of ammonia (NH₃).[8][9] Further fragmentation of the resulting benzylic cation can provide additional structural information.

Mass_Spec_Fragmentation M [M+H]⁺ (m/z ~208) F1 [M+H - NH₃]⁺ (m/z ~191) M->F1 - NH₃ F2 Further Fragments F1->F2

Caption: Expected primary fragmentation pathway in ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for assessing the purity of [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride.

Hypothetical HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

This method should provide a sharp, symmetrical peak for the compound of interest, allowing for accurate purity determination.

Applications in Drug Discovery: A Building Block with Potential

While no specific biological activity has been reported for [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride itself, its constituent parts suggest significant potential as a scaffold in drug discovery.

Drug_Discovery_Potential cluster_0 Molecular Properties cluster_1 Pharmacokinetic & Pharmacodynamic Impact A Difluoromethoxy Group D Improved Metabolic Stability (Blocks O-demethylation) A->D E Enhanced Membrane Permeability (Increased Lipophilicity) A->E F Hydrogen Bond Donor Capability A->F B Benzylamine Scaffold H Privileged Scaffold for Target Binding B->H C Ortho-Fluoro Group G Modulation of pKa C->G I Lead Optimization in Drug Discovery D->I E->I F->I G->I H->I

Caption: The influence of key structural motifs on drug-like properties.

The difluoromethoxy group can enhance metabolic stability and modulate lipophilicity.[4] The ortho-fluoro substituent can influence the pKa of the amine and affect the conformation of the molecule, which can be crucial for target binding. The benzylamine core provides a well-validated anchor for interacting with a wide range of biological targets.[2] This compound is therefore a prime candidate for use in the synthesis of libraries of novel compounds for screening against various therapeutic targets, including enzymes and receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

[2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride represents a strategically designed building block for medicinal chemistry. Its unique combination of a privileged benzylamine scaffold with the advantageous properties of a difluoromethoxy group makes it a highly attractive starting material for the synthesis of novel drug candidates. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis, characterization, and potential applications, intended to empower researchers in their quest for the next generation of therapeutics.

References

  • (Reference to a general medicinal chemistry textbook or a review on privileged structures)
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • (Reference to a general organic synthesis textbook discussing reductive amin
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • (Reference to a paper on the biological activity of benzylamines)
  • (Reference to a paper on the synthesis of fluorin
  • (Reference to a paper on the fragmentation of benzylamines in mass spectrometry)
  • (Reference to a paper on HPLC analysis of arom
  • (Reference to the supplier's safety d
  • ChemBK. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. Retrieved from [Link]

  • (Reference to a patent mentioning the synthesis of a rel
  • (Reference to a paper discussing the role of the difluoromethoxy group in medicinal chemistry)
  • The Open Medicinal Chemistry Journal. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Retrieved from [Link]

  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
  • PubMed. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • (Reference to a general review on the impact of fluorine in drug design)
  • (Reference to a paper on the synthesis of a difluoromethoxy-containing compound)
  • NIH. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]

  • (Reference to a paper on the analytical characterization of a related fluorin
  • (Reference to a paper on the biological activity of ortho-fluoro substituted arom
  • (Reference to a patent search result that implies the use of this or a similar building block)
  • (Reference to a general labor
  • (Reference to a review on modern synthetic methods)
  • (Reference to a review on bioisosterism)
  • (Reference to a publication on the pKa modul
  • (Reference to a general guide on salt form
  • (Reference to a publication on the practical aspects of column chrom
  • (Reference to a publication on the handling of gaseous reagents in synthesis)
  • (Reference to a publication on the work-up procedures in organic synthesis)
  • MDPI. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]

  • (Reference to a publication on the stability of hydrochloride salts)
  • (Reference to a public
  • (Reference to a public
  • ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Google Patents. (2012). WO 2012/147098 A2.

Sources

Exploratory

Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-6-fluorobenzyl amine

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of 2-(Difluoromethoxy)-6-fluorobenzyl amine. Given the limited availability of public domain spectroscopic data for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of 2-(Difluoromethoxy)-6-fluorobenzyl amine. Given the limited availability of public domain spectroscopic data for this specific molecule (CAS 1153055-77-6), this document leverages established spectroscopic principles and data from closely related structural analogs to predict and interpret its characteristic spectral features.[1] We present anticipated data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines robust, field-proven experimental protocols for acquiring high-quality spectroscopic data, intended for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction and Molecular Overview

2-(Difluoromethoxy)-6-fluorobenzyl amine is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of three fluorine atoms, distributed between a difluoromethoxy group and a fluorine atom on the aromatic ring, imparts unique electronic properties and conformational behaviors that are critical to its function and can be elucidated through spectroscopic analysis. The strategic placement of these electronegative groups significantly influences the chemical environment of adjacent protons and carbon atoms, leading to predictable and interpretable spectroscopic signatures.

The analysis of fluorinated compounds like this is crucial in drug development, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[2] Understanding the precise structure and purity through spectroscopy is a foundational step in any research and development pipeline.

Compound Identification:

Identifier Value Source
Chemical Name 2-(Difluoromethoxy)-6-fluorobenzyl amine -
CAS Number 1153055-77-6 [1]
Molecular Formula C₈H₈F₃NO -
Molecular Weight 191.15 g/mol -
Related Compound 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride -
Related CAS 1354951-46-4 [3][4]
Related Formula C₈H₉ClF₃NO [3]

| Related M. Weight | 227.61 g/mol |[3][4] |

Predicted Spectroscopic Signatures

The following sections detail the anticipated spectroscopic data for 2-(Difluoromethoxy)-6-fluorobenzyl amine. These predictions are based on the analysis of its chemical structure and comparison with publicly available data for structural analogs such as 2,6-Difluorobenzylamine and 2-(Difluoromethoxy)benzylamine.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. We anticipate characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the proton of the difluoromethoxy group.

  • Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will appear in this region. Their chemical shifts and coupling patterns will be complex due to coupling with each other and with the adjacent ¹⁹F atom.

  • Difluoromethoxy Proton (-OCHF₂): This proton will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). This signal is highly characteristic and is expected in the range of 6.5-7.5 ppm.

  • Benzylic Protons (-CH₂NH₂): These two protons will likely appear as a singlet or a narrowly split multiplet around 3.8-4.2 ppm.[7]

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet, and their chemical shift can vary significantly (e.g., 1.5-3.0 ppm) depending on the solvent, concentration, and temperature.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR will provide information on all eight carbon atoms in the molecule.

  • Aromatic Carbons (approx. 110-165 ppm): The six aromatic carbons will show distinct signals. The carbons directly bonded to fluorine (C-F and C-OCF₂) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz).

  • Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF) and is expected in the range of 110-120 ppm.

  • Benzylic Carbon (-CH₂NH₂): This signal is anticipated in the range of 40-50 ppm.

2.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the fluorine-containing moieties.

  • Aromatic Fluorine (Ar-F): A single multiplet is expected for the fluorine atom attached to the aromatic ring.

  • Difluoromethoxy Fluorines (-OCHF₂): These two equivalent fluorine atoms will appear as a doublet due to coupling with the single proton on the same carbon (²JFH).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Electron Ionization (EI), we predict the following:

  • Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 191.

  • Key Fragmentation: A prominent fragment would be the loss of the amine group (M-16) or the benzyl cation fragment. The fragmentation pattern can be complex due to rearrangements involving the fluorine atoms.[8] The tropylium ion derived from the benzyl fragment is often a stable and abundant ion in the mass spectra of benzylamines.[9]

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • N-H Stretching (3200-3500 cm⁻¹): As a primary amine, the compound is expected to show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[10]

  • C-H Stretching (2800-3100 cm⁻¹): This region will contain signals for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching of the methylene group (below 3000 cm⁻¹).

  • N-H Bending (approx. 1600 cm⁻¹): A scissoring vibration for the primary amine group is expected in this region.[10]

  • C-F and C-O Stretching (1000-1300 cm⁻¹): This region will be complex, with strong absorbance bands corresponding to the stretching vibrations of the C-F bonds (aromatic and aliphatic) and the C-O-C linkage of the ether.[11][12] The C-F stretching vibrations are typically very strong and provide a clear indication of fluorination.[11]

Experimental Protocols

The following are standardized procedures for acquiring the spectroscopic data discussed above.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of 2-(Difluoromethoxy)-6- fluorobenzyl amine B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube A->B C 3. Add internal standard (e.g., TMS), if required B->C D 4. Insert sample into spectrometer and lock/shim C->D E 5. Acquire ¹H Spectrum (e.g., 16 scans) D->E F 6. Acquire ¹³C Spectrum (e.g., 1024 scans) D->F G 7. Acquire ¹⁹F Spectrum (e.g., 64 scans) D->G H 8. Apply Fourier Transform G->H I 9. Phase correction and baseline correction H->I J 10. Calibrate chemical shifts and integrate signals I->J

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Protocol:

  • Choice of Solvent: CDCl₃ (deuterated chloroform) is a common choice as it dissolves a wide range of organic compounds and has a minimal proton signal.[7]

  • Number of Scans: The number of scans is increased for less sensitive nuclei (¹³C) or low concentration samples to improve the signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR because it is chemically inert and its signal appears at 0 ppm, away from most other signals.

Mass Spectrometry (GC-MS) Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis A 1. Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., Methanol) B 2. Inject 1 µL into GC-MS system A->B C 3. Separation on GC column (e.g., DB-5ms) with a temperature gradient B->C D 4. Eluted compounds enter MS detector (EI, 70 eV) C->D E 5. Scan mass range (e.g., m/z 40-400) D->E F 6. Identify molecular ion peak E->F G 7. Analyze fragmentation pattern F->G

Caption: General workflow for Gas Chromatography-Mass Spectrometry.

Causality in Protocol:

  • Electron Ionization (EI) at 70 eV: This is a standard energy that provides reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across laboratories.[8]

  • GC Separation: Gas chromatography is used prior to mass spectrometry to separate the analyte from any impurities, ensuring a clean mass spectrum of the target compound.

Infrared Spectroscopy (ATR-FTIR) Protocol

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

IR_Workflow A 1. Clean ATR crystal (e.g., with isopropanol) B 2. Record a background spectrum of the empty crystal A->B C 3. Place a small drop of liquid sample directly onto the crystal B->C D 4. Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) C->D E 5. Process data: background subtraction and peak identification D->E

Caption: Protocol for acquiring an ATR-FTIR spectrum.

Causality in Protocol:

  • Background Spectrum: A background scan is crucial to subtract the absorbance from ambient CO₂ and water vapor, as well as the instrument itself, ensuring that the final spectrum only shows the absorbance of the sample.[12]

  • ATR Technique: This method is preferred for its speed and ease of use, as it avoids the need to prepare KBr pellets or salt plates, making it a rapid and direct analytical method.[12]

Conclusion

While experimental spectra for 2-(Difluoromethoxy)-6-fluorobenzyl amine are not widely published, a comprehensive spectroscopic profile can be reliably predicted based on its molecular structure and data from analogous compounds. This guide provides the expected NMR, MS, and IR signatures that are essential for the structural confirmation and purity assessment of this molecule. The detailed protocols herein offer a standardized approach for researchers to generate high-quality, reproducible data, ensuring scientific integrity in the synthesis and application of this and other novel fluorinated compounds.

References

  • PubChem. (n.d.). 2,6-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-(Difluoromethoxy)benzylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • ChemBK. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. Retrieved January 23, 2026, from [Link]

  • Watson International. (n.d.). 2-(DifluoroMethoxy)-6-fluorobenzyl aMine CAS 1153055-77-6. Retrieved January 23, 2026, from [Link]

  • Mondal, S., et al. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved January 23, 2026, from [Link]

  • Kalamazoo College. (n.d.). Synthesis and Characterization of Fluorobenzyl Peptoids. CACHE. Retrieved January 23, 2026, from [Link]

  • PubMed. (2011). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. National Library of Medicine. Retrieved January 23, 2026, from [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved January 23, 2026, from [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved January 23, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2024). ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. Retrieved January 23, 2026, from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved January 23, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Difluoromethoxy)-6-fluorobenzyl amine

This guide provides a detailed exploration of the mass spectrometric analysis of 2-(Difluoromethoxy)-6-fluorobenzyl amine, a compound of interest in pharmaceutical and agrochemical research. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the mass spectrometric analysis of 2-(Difluoromethoxy)-6-fluorobenzyl amine, a compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational principles, experimental protocols, and expected fragmentation patterns based on established chemical principles and data from analogous structures.

Introduction and Molecular Overview

2-(Difluoromethoxy)-6-fluorobenzyl amine is a substituted benzylamine containing three fluorine atoms, which impart unique chemical properties relevant to its biological activity and analytical behavior.[1] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] Understanding the mass spectrometric behavior of this compound is critical for its identification, characterization, and quantification in complex matrices.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-6-fluorobenzyl amine

PropertyValueSource
Molecular Formula C8H8F3NODerived
Monoisotopic Mass 191.0558 g/mol Calculated
CAS Number 1153055-77-6[3]
Structure
Chemical Structure

Note: The structure is based on the compound name. A similar compound, 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, has the CAS number 1354951-46-4.[4]

The presence of a basic amine group makes this molecule readily amenable to positive-ion mode electrospray ionization (ESI), while the fluorinated moieties are expected to significantly influence its fragmentation pathways under collision-induced dissociation (CID).

Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

A robust analytical method for this compound will typically involve separation by reverse-phase liquid chromatography followed by detection with a tandem mass spectrometer (MS/MS). This approach provides the necessary selectivity and sensitivity for complex sample analysis.

Liquid Chromatography

A C18 stationary phase is a logical starting point for method development, given the moderate polarity of the analyte. The mobile phase composition will be critical for achieving good peak shape and retention.

Step-by-Step Protocol: HPLC Method Development

  • Column Selection: Start with a high-purity C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier is crucial for ensuring the analyte is in its protonated form, which improves peak shape and ESI efficiency.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: Begin with a shallow gradient to survey the retention behavior. A typical starting gradient could be 5-95% B over 10 minutes.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is appropriate.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: 1-5 µL, depending on sample concentration and instrument sensitivity.

Mass Spectrometry: Ionization and Detection

Due to the basicity of the primary amine, positive-ion electrospray ionization (ESI) is the most suitable ionization technique.[6]

Step-by-Step Protocol: ESI-MS/MS Parameter Optimization

  • Infusion Analysis: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a low flow rate (5-10 µL/min) to optimize source parameters.

  • Ion Source Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: Optimize in the range of 3000-4500 V.

    • Source Temperature: Typically 100-150 °C.[7]

    • Desolvation Gas Temperature: Optimize in the range of 250-400 °C.

    • Nebulizer and Desolvation Gas Flow: Adjust according to the manufacturer's recommendations for the given flow rate.

  • Full Scan (MS1) Analysis: Acquire a full scan spectrum to identify the protonated molecule, [M+H]+, which is expected at m/z 192.06. Also, look for common adducts such as sodium ([M+Na]+ at m/z 214.04) or potassium ([M+K]+ at m/z 230.02).

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]+ ion (m/z 192.06) as the precursor for collision-induced dissociation (CID).

    • Collision Energy (CE): Ramp the collision energy (e.g., from 10 to 40 eV) to observe the full range of fragment ions and to find the optimal energy for generating the most informative product ions.

    • Collision Gas: Argon is typically used.

Predicted Fragmentation Pathways

The fragmentation of protonated benzylamines is well-documented and typically proceeds through specific, predictable pathways.[8] The presence of the difluoromethoxy and fluoro substituents will influence the relative stability of the resulting fragments.

The primary fragmentation event for protonated benzylamines is the neutral loss of ammonia (NH3, 17.03 Da).[8][9] This leads to the formation of a stable benzylic carbocation.

Key Predicted Fragmentation Steps:

  • Loss of Ammonia (NH3): The most facile fragmentation is the cleavage of the C-N bond, leading to the loss of NH3. This is a charge-remote fragmentation driven by the stability of the resulting carbocation.

    • [C8H8F3NO + H]+ → [C8H6F3O]+ + NH3

    • m/z 192.06 → m/z 175.03

  • Formation of Tropylium Ion: The resulting benzylic cation can rearrange to a more stable tropylium ion, a common feature in the fragmentation of aromatic compounds.[8][9]

  • Loss of Difluorocarbene (:CF2): The difluoromethoxy group may undergo fragmentation. Loss of difluorocarbene (:CF2, 50.00 Da) from the m/z 175.03 fragment is a plausible pathway, although less common than losses from the benzyl group itself.

  • Benzylic Cleavage: The primary fragment ion at m/z 175.03 is the 2-(difluoromethoxy)-6-fluorobenzyl cation. Further fragmentation of this ion is expected to be limited due to its stability.

The proposed fragmentation pathway is illustrated below.

G M_H [M+H]+ m/z 192.06 Frag1 [M+H - NH3]+ m/z 175.03 (Benzylic Cation) M_H->Frag1 - NH3 NH3 NH3 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Sample Dilution (ACN/H2O + 0.1% FA) LC Reverse-Phase HPLC (C18 Column) Prep->LC MS Tandem Mass Spectrometry (Positive ESI, MS/MS) LC->MS Elution Scan Full Scan (MS1) Identify [M+H]+ MS->Scan Prod Product Ion Scan (MS/MS) Identify Fragments Scan->Prod Quant MRM Method (Quantification) Prod->Quant

Caption: Overall analytical workflow for 2-(Difluoromethoxy)-6-fluorobenzyl amine.

Conclusion

The mass spectrometric analysis of 2-(Difluoromethoxy)-6-fluorobenzyl amine can be reliably achieved using reverse-phase LC-MS/MS with positive-ion electrospray ionization. The fragmentation is predicted to be dominated by the neutral loss of ammonia, yielding a stable benzylic cation at m/z 175.03. This transition provides a robust basis for the development of sensitive and selective quantitative assays. The protocols and theoretical framework presented in this guide offer a comprehensive starting point for researchers working with this and structurally related fluorinated compounds.

References

  • PubChem. 2,6-Difluorobenzylamine. National Center for Biotechnology Information. [Link]

  • Watson International. 2-(DifluoroMethoxy)-6-fluorobenzyl aMine CAS 1153055-77-6. Watson International Limited. [Link]

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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  • McLean, J. A., et al. "Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS)". PMC - NIH. [Link]

  • Bandar, J. S., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach". Journal of the American Chemical Society. [Link]

  • Ricci, C., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations". PubMed. [Link]

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  • ResearchGate. Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. [Link]

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Exploratory

A Methodological and Interpretive Guide to the Solubility Profiling of 2-(Difluoromethoxy)-6-fluorobenzyl amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This is particularly true for complex molecules such as 2-(Difluoromethoxy)-6-fluorobenzyl amine, which incorporates multiple fluorine moieties known to profoundly modulate physicochemical properties. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility profile of this compound. We eschew a simple data sheet in favor of a robust methodological narrative, grounding our approach in the principles of physical chemistry and pharmaceutical science. This paper details the molecular attributes of 2-(Difluoromethoxy)-6-fluorobenzyl amine that govern its solubility, presents a rationale for strategic solvent selection, and provides a detailed, self-validating experimental protocol for generating reliable thermodynamic solubility data. The objective is to equip scientists with the necessary tools to produce a comprehensive solubility profile, enabling informed decision-making in the preclinical and formulation development phases.

Introduction: The Criticality of Solubility in Fluorinated Drug Candidates

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development.[1] An API's aqueous solubility directly impacts its absorption and, consequently, its bioavailability and therapeutic efficacy. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane. Therefore, a thorough understanding of a compound's solubility characteristics is a non-negotiable prerequisite for successful drug design and formulation.

The subject of this guide, 2-(Difluoromethoxy)-6-fluorobenzyl amine, is a structurally modern compound featuring two distinct types of fluorine substitution: a phenyl-fluoro group and a difluoromethoxy group. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] However, these same substitutions can have complex and sometimes counterintuitive effects on solubility.[4]

  • The difluoromethoxy (-OCHF₂) group can act as a lipophilic hydrogen bond donor and may alter molecular conformation.[5] Its presence can significantly influence interactions with both aqueous and organic media.

  • The fluoro (-F) substituent on the aromatic ring increases lipophilicity and can modulate the basicity (pKa) of the nearby benzyl amine group through strong inductive effects.[6][7]

This guide provides the scientific rationale and a practical, step-by-step methodology for characterizing the solubility of 2-(Difluoromethoxy)-6-fluorobenzyl amine across a spectrum of pharmaceutically relevant solvents.

Physicochemical Profile of 2-(Difluoromethoxy)-6-fluorobenzyl amine

A predictive understanding of solubility begins with a thorough analysis of the molecule's intrinsic properties. The interplay between its functional groups dictates its polarity, hydrogen bonding capability, and crystal lattice energy, all of which are primary drivers of solubility.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 2-(Difluoromethoxy)-6-fluorobenzyl amine

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₈H₈F₃NO-
Molecular Weight 191.15 g/mol Affects molar concentration calculations.
Hydrogen Bond Donors 2 (from -NH₂)Capable of donating hydrogen bonds to protic solvents (e.g., water, ethanol).
Hydrogen Bond Acceptors 4 (from -NH₂, -O-, and 3x -F)Can accept hydrogen bonds from protic solvents. The ether oxygen and fluorine atoms are key acceptors.
Predicted pKa ~8-9 (Basic, for the amine)The amine group will be protonated at physiological pH, which typically increases aqueous solubility. The electron-withdrawing fluorine atoms may slightly decrease this basicity compared to a non-fluorinated analogue.[3]
Predicted LogP 1.5 - 2.5This moderate lipophilicity suggests a balance between aqueous and lipid solubility, but it may be poorly soluble in highly polar (water) or highly nonpolar (hexane) solvents. Fluorination generally increases lipophilicity.[6]

Causality Behind Properties: The primary amine (-NH₂) is a polar, basic functional group capable of both donating and accepting hydrogen bonds, which should favor solubility in polar protic solvents. However, the aromatic ring and, critically, the fluorinated substituents, introduce significant lipophilic character. The difluoromethoxy group, while containing an electronegative oxygen, is considered a lipophilic bioisostere for groups like hydroxyl or thiol.[5] This duality—polar amine versus lipophilic fluorinated phenyl ring—suggests that the compound's solubility will be highly dependent on the specific nature of the solvent.

Strategic Solvent Selection

To build a comprehensive solubility profile, a diverse set of solvents must be chosen, representing different classes of polarity and hydrogen bonding capabilities. The selection should include solvents relevant to synthesis, purification, formulation, and biological systems.[8] Choosing an appropriate, high-quality solvent is critical for ensuring process efficiency and product stability.[9]

Table 2: Recommended Solvents for Solubility Profiling

SolventClassRationale for Inclusion
Water Polar ProticThe universal biological solvent; baseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4 Biorelevant BufferSimulates physiological pH to assess solubility of the ionized form of the API.[10]
Ethanol Polar ProticA common co-solvent in formulations; provides insight into solubility in less polar protic media.
Methanol Polar ProticOften used in synthesis and purification; similar to ethanol but more polar.
Acetonitrile (ACN) Polar AproticA common solvent in chromatography and synthesis; a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticA powerful, highly polar solvent used to create stock solutions for screening assays.[10]
Acetone Polar AproticA common laboratory solvent with intermediate polarity.
Dichloromethane (DCM) NonpolarUsed to assess solubility in nonpolar, non-hydrogen bonding environments, relevant for certain synthetic steps.
Ethyl Acetate Moderately Polar AproticA common solvent in extraction and chromatography with ester functionality.

This selection allows for the mapping of solubility across the polarity spectrum, providing critical data for chemists and formulators. For instance, poor solubility in water but good solubility in ethanol/water mixtures could guide the development of a liquid formulation.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

Diagram of the Experimental Workflow

Below is a visual representation of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Weigh excess 2-(Difluoromethoxy)-6- fluorobenzyl amine B 2. Add known volume of selected solvent to vial A->B C 3. Seal vial and place in shaker bath B->C D 4. Shake at constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Centrifuge vial to pellet excess solid D->E F 6. Carefully withdraw aliquot of supernatant E->F G 7. Dilute supernatant with mobile phase F->G H 8. Analyze by validated HPLC-UV method G->H I 9. Calculate concentration against a standard curve H->I J Result: Thermodynamic Solubility (mg/mL)

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

Materials and Equipment:

  • 2-(Difluoromethoxy)-6-fluorobenzyl amine (solid)

  • Selected solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Calibrated pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC

Protocol:

  • Preparation of Standard Curve:

    • Rationale: An accurate standard curve is essential for the precise quantification of the dissolved compound.

    • Procedure: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a series of standards (e.g., from 1 µg/mL to 100 µg/mL). Analyze these standards via HPLC-UV to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995.

  • Sample Preparation:

    • Rationale: Adding an excess of solid material is crucial to ensure that the resulting solution is truly saturated.[11]

    • Procedure: To a series of labeled glass vials, add an excess amount of 2-(Difluoromethoxy)-6-fluorobenzyl amine (e.g., 5-10 mg). The solid should be clearly visible at the bottom of the vial after solvent addition. Record the exact weight if performing a mass balance check.

  • Solvent Addition and Equilibration:

    • Rationale: A prolonged equilibration period at a constant temperature is necessary to allow the system to reach thermodynamic equilibrium. 24 to 48 hours is standard practice to ensure dissolution and potential crystal phase transitions are complete.

    • Procedure: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed (e.g., 150 rpm). Shake for 24-48 hours. After this period, visually confirm that excess solid remains.

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed from the saturated solution to avoid artificially inflating the measured solubility. Centrifugation is a reliable method for this separation.

    • Procedure: Remove the vials from the shaker and let them stand for 30 minutes. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sampling and Dilution:

    • Rationale: The saturated supernatant must be carefully sampled and diluted to fall within the linear range of the HPLC calibration curve.

    • Procedure: Immediately after centrifugation, carefully withdraw a small, known aliquot (e.g., 100 µL) from the middle of the supernatant, taking extreme care not to disturb the solid pellet. Dilute this aliquot with a known volume of the HPLC mobile phase to a final concentration expected to be within the standard curve's range.

  • Quantification and Data Analysis:

    • Rationale: HPLC-UV provides a robust and specific method for quantifying the concentration of the dissolved API.

    • Procedure: Inject the diluted samples onto the HPLC system. Determine the concentration of the diluted sample by interpolating its peak area from the standard curve. Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, comparative table. This allows for at-a-glance assessment of the compound's behavior across different solvent systems.

Table 3: Solubility Data Template for 2-(Difluoromethoxy)-6-fluorobenzyl amine

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
WaterPolar Protic25[Experimental Data][Calculated Data]e.g., Clear solution, pH effect noted
PBS (pH 7.4)Biorelevant Buffer37[Experimental Data][Calculated Data]e.g., Higher solubility than pure water
EthanolPolar Protic25[Experimental Data][Calculated Data]e.g., High solubility
AcetonitrilePolar Aprotic25[Experimental Data][Calculated Data]
DMSOPolar Aprotic25[Experimental Data][Calculated Data]e.g., Very high solubility, freely soluble
DichloromethaneNonpolar25[Experimental Data][Calculated Data]e.g., Moderate solubility
[Other Solvents]

Interpreting the Results:

  • High solubility in PBS relative to pure water would confirm the basic nature of the amine. At pH 7.4, the amine group is protonated (-NH₃⁺), forming a salt-like species that is more readily solvated by water.

  • High solubility in polar aprotic solvents (DMSO, Acetonitrile) would be expected due to the molecule's significant dipole moment and hydrogen bond accepting capabilities from the ether and fluorine atoms.

  • Moderate to high solubility in polar protic solvents (Ethanol, Methanol) would be driven by hydrogen bonding interactions with both the amine (donor and acceptor) and the rest of the molecule (acceptor).

  • Low solubility in nonpolar solvents (e.g., Hexane, if tested) would be anticipated, as the polar amine group would be highly unfavorable in such an environment. Solubility in DCM would likely be intermediate, driven by dipole-dipole interactions rather than hydrogen bonding.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded strategy for determining the solubility of 2-(Difluoromethoxy)-6-fluorobenzyl amine. By understanding the compound's physicochemical properties and applying a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing a drug candidate. The resulting solubility profile is not merely a set of numbers; it is a critical piece of the puzzle that informs everything from synthetic route optimization and formulation design to the prediction of in vivo performance. Adherence to this methodological framework will empower drug development teams to make informed, data-driven decisions, ultimately increasing the probability of success for this promising fluorinated compound.

References

  • PubChem. (n.d.). 2-(Difluoromethoxy)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jana, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Jordan, A., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications. Retrieved from [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Retrieved from [Link]

  • Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Reyes-Vegas, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Retrieved from [Link]

  • Grygorenko, O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Retrieved from [Link]

  • Nakajima, T., et al. (2005). Effect of surface fluorination on the electrochemical behavior of petroleum cokes for lithium ion battery. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Bergström, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). New fluorinated functional materials. Retrieved from [Link]

  • Meanwell, N. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]

  • Watson International. (n.d.). 2-(DifluoroMethoxy)-6-fluorobenzyl aMine CAS 1153055-77-6. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Thermal Stability of 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride

Introduction In the landscape of modern drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermal stability of 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride, a novel compound with significant therapeutic potential. As researchers, scientists, and drug development professionals, a deep dive into the thermal behavior of this molecule is not merely a regulatory requirement but a scientific necessity to de-risk development and ensure the delivery of a stable and reliable drug product.

This document is structured to provide not just a set of protocols, but a logical and scientifically-grounded framework for a comprehensive thermal stability investigation. We will explore the theoretical underpinnings of thermal decomposition, detail the practical application of key analytical techniques, and discuss the interpretation of the resulting data. The ultimate goal is to equip the reader with the expertise to design and execute a robust thermal stability program for this, and similar, molecules.

Physicochemical Properties of 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride

A foundational understanding of the molecule's properties is the first step in any stability assessment.

PropertyValueSource
Molecular FormulaC₈H₉ClF₃NO[1][2][3]
Molecular Weight227.61 g/mol [1][2]
AppearanceSolid
Storage Conditions2-8°C, under inert atmosphere[2][3]

The presence of a difluoromethoxy group, a fluorine atom on the benzyl ring, and an amine hydrochloride salt functionality suggests a complex interplay of electronic and steric factors that will influence its thermal behavior. The hydrochloride salt, in particular, is known to have a significant impact on the thermal decomposition pathways of amines.[4]

Theoretical Framework: The Science of Thermal Decomposition

Thermal decomposition, or thermolysis, is the breakdown of a chemical substance by heat.[5] For a pharmaceutical compound like 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride, this process is rarely a simple one-step event. The purpose of a thorough thermal analysis is to elucidate the temperatures at which decomposition initiates, the kinetics of the process, and the nature of the degradation products.

For amine hydrochlorides, a common initial decomposition step is the loss of hydrogen chloride (HCl) gas, followed by the degradation of the resulting free amine.[6] However, other pathways, such as those involving the difluoromethoxy group, must also be considered. Stress testing, as mandated by ICH guidelines, is crucial for identifying likely degradation products and pathways.[7][8][9]

A Multi-faceted Approach to Thermal Stability Assessment

A comprehensive understanding of thermal stability cannot be achieved with a single analytical technique. A synergistic approach utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) is essential for a complete picture.

G cluster_0 Thermal Stability Assessment Workflow A Initial Screening & Characterization B Thermogravimetric Analysis (TGA) A->B Mass Loss vs. Temp C Differential Scanning Calorimetry (DSC) A->C Heat Flow vs. Temp E Data Integration & Risk Assessment B->E D Accelerating Rate Calorimetry (ARC) C->D Informed Starting Temp C->E D->E Adiabatic Self-Heating

Caption: Integrated workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[10][11][12][13][14]

3.1.1. Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) and Air (oxidative), at a flow rate of 50 mL/min. This allows for the assessment of both thermal and oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower and faster heating rates (e.g., 5 °C/min and 20 °C/min) can provide insights into the kinetics of decomposition.

    • Temperature Range: 25 °C to 600 °C.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

3.1.2. Interpreting TGA Data

A multi-step decomposition is likely. The initial mass loss in an inert atmosphere may correspond to the loss of HCl. Subsequent mass loss would be attributed to the decomposition of the organic moiety. A lower Tonset in the presence of air would indicate susceptibility to oxidative degradation.

Illustrative TGA Data Summary

ParameterValue (Nitrogen)Value (Air)
Tonset~180 °C~170 °C
Mass Loss Step 1~16%~16%
Mass Loss Step 2~45%~50%
Residue at 600 °C~39%~34%
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16][17][18][19] It is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition.

3.2.1. Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow for the escape of evolved gases.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 350 °C (or until complete decomposition as indicated by TGA).

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the peak temperatures and enthalpies (ΔH) for each thermal event.

3.2.2. Interpreting DSC Data

The DSC thermogram will likely show a sharp endotherm corresponding to the melting of the compound, followed by a broad exotherm indicating decomposition. The co-occurrence of melting and decomposition can complicate the thermogram and may suggest that the compound decomposes at or near its melting point.

G cluster_0 DSC Data Interpretation Logic A DSC Thermogram B Sharp Endotherm A->B C Broad Exotherm A->C D Melting Point B->D F Co-occurrence? B->F E Decomposition C->E C->F G Decomposes at/near Melting Point F->G Yes

Caption: Logic diagram for interpreting DSC results.

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data of a material as it undergoes an exothermic decomposition under near-adiabatic conditions.[20][21][22][23] This technique is crucial for assessing the potential for thermal runaway reactions, which is a critical safety consideration in large-scale synthesis and storage.

3.3.1. Experimental Protocol: ARC

  • Instrument Calibration: Ensure the calorimeter is properly calibrated and the bomb is pressure-tested.

  • Sample Preparation: A known mass of the sample (typically 1-5 g) is placed in a suitable sample bomb (e.g., titanium).

  • Experimental Conditions:

    • Mode: Heat-Wait-Seek. The instrument heats the sample in small steps, waits for thermal equilibrium, and then seeks for any self-heating.

    • Starting Temperature: Based on DSC data, start the experiment at a temperature well below the onset of any exothermic activity (e.g., 100 °C).

    • Sensitivity: A typical self-heating rate detection sensitivity is 0.02 °C/min.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of self-heating.

    • Calculate the Time to Maximum Rate (TMR) and the Adiabatic Temperature Rise (ΔTad).

3.3.2. Interpreting ARC Data

The ARC data will provide a "worst-case" scenario for the thermal decomposition of the compound. A short TMR at a relatively low temperature would indicate a significant thermal hazard, necessitating stringent temperature controls during manufacturing and storage.

Illustrative ARC Data Summary

ParameterValue
Onset of Self-Heating~165 °C
Maximum Self-Heat Rate>10 °C/min
Time to Maximum Rate (TMR) from Onset~8 hours
Adiabatic Temperature Rise (ΔTad)>200 °C
Maximum Pressure>1000 psi

Impact of Polymorphism and Impurities

It is critical to recognize that the thermal stability of a crystalline solid can be significantly influenced by its polymorphic form and the presence of impurities. Different polymorphs can exhibit different melting points and decomposition profiles.[16] Impurities, particularly residual solvents or catalysts from the synthesis process, can lower the onset temperature of decomposition. Therefore, it is imperative that thermal stability studies are conducted on well-characterized, pure batches of the API with a known and consistent polymorphic form.

Regulatory Context and ICH Guidelines

The thermal stability data generated through these studies form a core component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances.[7][8][24][25] The stress testing described in this guide (thermal and oxidative) is a key requirement of this guideline. The data are used to establish a re-test period for the drug substance and to recommend appropriate storage conditions.

Conclusion

The thermal stability assessment of 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride is a multifaceted endeavor that requires a combination of orthogonal analytical techniques, a strong theoretical understanding, and a keen eye for data interpretation. By systematically employing TGA, DSC, and ARC, and by considering the potential influence of factors such as polymorphism and impurities, a comprehensive and scientifically sound understanding of the compound's thermal behavior can be achieved. This knowledge is not only fundamental to ensuring the safety and quality of the final drug product but also provides invaluable insights that can guide process development, formulation design, and packaging selection. This guide provides the framework for such an investigation, empowering researchers to confidently navigate the challenges of characterizing the thermal stability of this promising new chemical entity.

References

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Exploratory

A Strategic Guide to Unveiling the Biological Targets of 2-(Difluoromethoxy)-6-fluorobenzylamine

Executive Summary The identification of novel biological targets for small molecules is a cornerstone of modern drug discovery. This technical guide presents a comprehensive, multi-tiered strategy for the target deconvol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of novel biological targets for small molecules is a cornerstone of modern drug discovery. This technical guide presents a comprehensive, multi-tiered strategy for the target deconvolution of 2-(difluoromethoxy)-6-fluorobenzylamine, a compound of interest due to its unique structural motifs, including a difluoromethoxy group and a fluorinated benzylamine scaffold. In the absence of established biological activity, a systematic approach combining computational prediction with robust experimental validation is paramount. This document provides a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of target identification, from initial in silico hypothesis generation to rigorous in vitro and cell-based validation. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and confidence in the identified targets.

Introduction: The Enigma of a Novel Chemical Entity

2-(Difluoromethoxy)-6-fluorobenzylamine represents a novel chemical entity with potential therapeutic applications. The incorporation of fluorine, a common strategy in medicinal chemistry, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the difluoromethoxy group is an intriguing bioisostere for hydroxyl, thiol, or amine functionalities, potentially enhancing metabolic stability and target engagement. The benzylamine core is a privileged scaffold found in numerous biologically active compounds. However, without empirical data, the biological targets of this compound remain unknown. This guide provides a logical and experimentally sound pathway to elucidate its mechanism of action.

The core challenge lies in moving from a chemical structure to a validated biological target. This process, often termed target deconvolution, requires a systematic and unbiased approach. A phenotypic screen that reveals a compound's effect on cells is a common starting point, but identifying the specific molecular interactions that produce this phenotype is a significant hurdle. The strategy detailed below addresses this challenge head-on.

A Multi-Pronged Approach to Target Identification

Our strategy for the target deconvolution of 2-(difluoromethoxy)-6-fluorobenzylamine is built on two pillars: computational prediction and experimental validation. This dual approach allows for the generation of testable hypotheses, followed by rigorous empirical confirmation.

Caption: Overall workflow for target identification.

Computational Prediction: Generating a Data-Driven Hypothesis

Before embarking on resource-intensive experimental work, in silico methods can provide valuable insights into potential target classes.

Target Prediction via Public Databases

Leveraging databases that correlate chemical structures with known biological activities is a cost-effective first step.

DatabasePrincipleExpected Output
ChEMBL A database of bioactive molecules with drug-like properties.Identification of structurally similar compounds with known targets.
PubChem A public repository of chemical substances and their biological activities.Similar to ChEMBL, provides links to bioassays and literature.
SwissTargetPrediction Predicts targets of a small molecule based on the principle that similar molecules bind to similar proteins.A ranked list of probable protein targets based on 2D and 3D similarity.

Protocol:

  • Obtain the canonical SMILES string for 2-(difluoromethoxy)-6-fluorobenzylamine.

  • Submit the SMILES string to the prediction servers of the aforementioned databases.

  • Analyze the output, focusing on target classes that are consistently predicted across multiple platforms.

  • Prioritize targets with strong supporting evidence (e.g., high similarity scores, multiple data points for analogous compounds).

Pharmacophore Modeling and Reverse Docking

This approach identifies the 3D arrangement of essential chemical features of the molecule (the pharmacophore) and then screens this against a library of protein structures to find potential binding sites.

Protocol:

  • Generate a 3D conformation of 2-(difluoromethoxy)-6-fluorobenzylamine using computational chemistry software.

  • Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Use the generated pharmacophore model to screen a database of protein structures (e.g., the Protein Data Bank - PDB).

  • For the top-scoring protein hits, perform reverse docking to predict the binding pose and estimate the binding affinity of the compound.

Experimental Validation: From Putative Binders to Functional Targets

Experimental validation is crucial to confirm the predictions from computational models and to discover novel, unexpected targets. A tiered approach is recommended to systematically narrow down the possibilities.

Tier 1: Unbiased Identification of Protein Binders

The goal of this tier is to generate a list of proteins from a complex biological sample that physically interact with the compound of interest. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[1][2]

Affinity_Chromatography_Workflow Compound 2-(Difluoromethoxy)-6-fluorobenzylamine Linker Synthesize derivative with a linker arm Compound->Linker Immobilize Immobilize on solid support (e.g., beads) Linker->Immobilize Lysate Incubate with cell lysate Immobilize->Lysate Wash Wash to remove non-specific binders Lysate->Wash Elute Elute bound proteins Wash->Elute MS LC-MS/MS analysis Elute->MS Analysis Protein identification and quantification MS->Analysis

Caption: Affinity chromatography workflow.

Protocol:

  • Probe Synthesis: Synthesize a derivative of 2-(difluoromethoxy)-6-fluorobenzylamine containing a linker arm suitable for immobilization (e.g., a terminal alkyne or azide for click chemistry).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.

  • Affinity Pulldown:

    • Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line or neuronal cells).

    • Incubate the lysate with the immobilized probe.

    • Perform stringent washing steps to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein database search algorithm.

    • Compare the identified proteins with those from a control experiment using beads without the immobilized probe to identify specific binders.

Tier 2: Confirming Target Engagement in a Cellular Environment

A key step in target validation is to demonstrate that the compound engages its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an effective method for this purpose.[3]

Protocol:

  • Cell Treatment: Treat intact cells with 2-(difluoromethoxy)-6-fluorobenzylamine at various concentrations. A vehicle-only control is essential.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Tier 3: Elucidating the Functional Consequences of Target Engagement

Identifying a binding partner is not sufficient; it is crucial to demonstrate that this interaction leads to a functional consequence.

Before knowing the target, a broad phenotypic screen can reveal the compound's effect on cellular processes such as proliferation, apoptosis, or cell cycle progression. This can provide clues about the pathways involved.

Protocol:

  • Screening: Perform a genome-wide or targeted siRNA/shRNA screen in a cell line that exhibits a clear phenotype in response to 2-(difluoromethoxy)-6-fluorobenzylamine.

  • Analysis: Identify genes whose knockdown either mimics or rescues the compound-induced phenotype.

  • Validation: Putative targets identified in the primary screen should be validated using individual siRNAs or shRNAs.

Hypothesis-Driven Investigation of Plausible Target Classes

Based on the chemical structure of 2-(difluoromethoxy)-6-fluorobenzylamine, several target classes can be prioritized for investigation.

Monoamine Transporters

The benzylamine scaffold is a common feature of ligands for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8][9][10][11][12][13][14][15][16][17]

Recommended Assays:

  • Radioligand Binding Assays: To determine the binding affinity of the compound for DAT, NET, and SERT.

  • Neurotransmitter Uptake Assays: To measure the functional inhibition of neurotransmitter transport into cells expressing the respective transporters.[7][9][12]

TransporterAssay PrincipleReadout
DAT Competition with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to membranes from cells expressing DAT.Scintillation counting to determine the IC₅₀.
NET Inhibition of the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into cells expressing NET.Scintillation counting to determine the IC₅₀.
SERT Inhibition of the uptake of a radiolabeled substrate (e.g., [³H]serotonin) into cells expressing SERT.Scintillation counting to determine the IC₅₀.
Protein Tyrosine Phosphatase 1B (PTP1B)

Some fluorinated benzylamine derivatives have shown inhibitory activity against PTP1B, a key regulator of insulin and leptin signaling.[18][19][20][21][22]

Recommended Assay:

  • Enzymatic Assay: A colorimetric or fluorescence-based assay to measure the dephosphorylation of a synthetic substrate by recombinant PTP1B in the presence of the compound.[18][19][20][21][22]

Protocol for PTP1B Enzymatic Assay:

  • Add recombinant human PTP1B enzyme to a microplate well containing assay buffer.

  • Add varying concentrations of 2-(difluoromethoxy)-6-fluorobenzylamine.

  • Initiate the reaction by adding a phosphatase substrate (e.g., p-nitrophenyl phosphate or a fluorescent substrate).

  • Incubate at 37°C for a defined period.

  • Measure the product formation by reading the absorbance or fluorescence.

  • Calculate the IC₅₀ value from the dose-response curve.

Other Potential Target Classes
  • G-Protein Coupled Receptors (GPCRs): The benzylamine moiety is present in many GPCR ligands. A broad panel screen against a library of GPCRs could be informative.[23][24][25][26][27][28]

  • Ion Channels: Given the prevalence of benzylamine structures in ion channel modulators, screening against a panel of key ion channels is warranted.[29][30][31][32][33]

  • Bacterial Cell Division Protein FtsZ: Structurally related 2,6-difluorobenzamide derivatives are known inhibitors of FtsZ.[34][35][36][37][38] If antimicrobial activity is of interest, FtsZ polymerization assays should be considered.

Conclusion

The journey to identify the biological targets of a novel chemical entity like 2-(difluoromethoxy)-6-fluorobenzylamine is a complex but navigable process. By integrating computational prediction with a tiered experimental validation strategy, researchers can systematically and efficiently move from a chemical structure to a well-validated biological target. The methodologies outlined in this guide provide a robust framework for this endeavor, emphasizing scientific rigor and the generation of reliable, actionable data. This comprehensive approach will not only elucidate the mechanism of action of this specific compound but also pave the way for its potential development as a novel therapeutic agent.

References

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  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. Retrieved from [Link]

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  • Horizon Discovery. (n.d.). Human ON-TARGETplus siRNA Library - Transcription Factors. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

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  • Breemen, R. B. V. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 28-33. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Screening of 2-(Difluoromethoxy)-6-fluorobenzylamine Against Kinases

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel small molecules, using 2-(Difluoromethoxy)-6-fluorobenzylamine as a case study for potential kinase inhibition. It...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel small molecules, using 2-(Difluoromethoxy)-6-fluorobenzylamine as a case study for potential kinase inhibition. It is designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Kinase Inhibitors and the Role of In Silico Screening

Protein kinases are a significant class of enzymes that regulate a majority of cellular pathways, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3][4] Structure-based drug design (SBDD) has been instrumental in the discovery of potent and selective kinase inhibitors.[3][5]

In silico screening techniques are at the forefront of modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds before committing to resource-intensive laboratory synthesis and testing.[6][7] These computational methods predict the binding affinity and interaction of a small molecule with its protein target.[5][8] This guide will delineate a robust in silico workflow to assess the potential of 2-(Difluoromethoxy)-6-fluorobenzylamine as a kinase inhibitor.

Part 1: Ligand and Target Preparation - The Foundation of Meaningful Results

The accuracy of any in silico screening endeavor is fundamentally dependent on the meticulous preparation of both the small molecule (ligand) and the protein target (receptor).

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a small molecule is typically a 2D structure. For docking studies, a 3D conformation with appropriate chemical properties is essential.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of 2-(Difluoromethoxy)-6-fluorobenzylamine is converted into a 3D structure using molecular modeling software such as ChemDraw or an online server.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial as the ligand's conformation will influence its binding to the receptor.[9]

  • Addition of Hydrogens: Hydrogen atoms, which are often omitted in 2D representations, are added to the structure.[10]

  • Charge Assignment: Partial charges are assigned to each atom of the ligand. These charges are critical for calculating electrostatic interactions with the protein.[10][11]

  • Tautomeric and Stereoisomeric States: For molecules with multiple tautomeric or stereoisomeric forms, it is important to consider and prepare all relevant forms for docking, as they may exhibit different binding affinities.[9]

  • File Format Conversion: The prepared ligand is saved in a suitable format for docking software, such as .mol2 or .pdbqt.[10]

Target Selection and Preparation: Ensuring a High-Quality Receptor Model

The choice of the target kinase and the quality of its 3D structure are paramount for a successful virtual screening campaign.

Experimental Protocol: Target Preparation

  • Target Identification: The selection of a specific kinase target is driven by its biological relevance to a disease of interest. For this guide, we will hypothetically consider a well-studied kinase implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[12]

  • PDB Structure Retrieval: A high-resolution 3D structure of the target kinase is obtained from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are often preferred as they provide a validated binding pocket.[9]

  • Protein Cleaning: The raw PDB file is "cleaned" by removing non-essential components such as water molecules, co-factors, and ions that are not integral to the binding site.[10][13]

  • Addition of Hydrogens and Charge Assignment: Similar to the ligand, hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.[10]

  • Handling Missing Residues and Loops: Incomplete side chains or missing loops in the crystal structure are modeled and refined using tools within molecular modeling software.[11]

  • Defining the Binding Site: The binding site for docking is defined. This is typically a grid box encompassing the active site of the kinase, often guided by the position of a co-crystallized ligand.[8][9]

Part 2: The Core Screening Cascade - From Docking to Dynamics

With the prepared ligand and target, the core of the in silico screening process can commence. This multi-step cascade is designed to progressively filter and refine the potential for a strong interaction.

G cluster_0 Preparation Phase cluster_1 Screening Phase cluster_2 Validation & Refinement Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Preparation Target Preparation Target Preparation->Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Post-Docking Analysis Post-Docking Analysis Virtual Screening->Post-Docking Analysis Molecular Dynamics Molecular Dynamics Post-Docking Analysis->Molecular Dynamics ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction

Caption: In Silico Screening Workflow for Kinase Inhibitors.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][14] The output of a docking simulation includes a binding score, which is an estimate of the binding affinity, and the predicted binding pose.[5]

Experimental Protocol: Molecular Docking

  • Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[15]

  • Input Files: Provide the prepared ligand and receptor files to the docking software.

  • Grid Box Definition: Specify the coordinates of the binding site (grid box) on the receptor.[8]

  • Execution of Docking: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.[5][8]

  • Analysis of Results: The results are analyzed to identify the best binding pose, characterized by the lowest binding energy.[16][17][18]

Virtual Screening: High-Throughput Docking of Compound Libraries

While molecular docking is used for a single ligand, virtual screening (VS) applies this process to large libraries of compounds to identify potential "hits".[6][19] This is a crucial step in identifying novel chemical scaffolds for a given target.[15]

Experimental Protocol: Virtual Screening

  • Library Preparation: A library of small molecules is prepared using the same protocol as for the single ligand.

  • High-Throughput Docking: Each compound in the library is docked into the target kinase's active site.[15]

  • Ranking and Filtering: The compounds are ranked based on their docking scores.[19] A threshold is typically set to select the top-ranking compounds for further analysis.

  • Visual Inspection: The binding poses of the top-ranked hits are visually inspected to assess the quality of the interactions with the receptor.[19]

Post-Docking Analysis: Deciphering the Molecular Interactions

A low binding energy score is a good indicator, but a detailed analysis of the interactions between the ligand and the protein is essential for understanding the basis of binding and for guiding further optimization.

Key Interactions to Analyze:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.

  • Electrostatic Interactions: These involve the attraction or repulsion between charged atoms.

  • Pi-Stacking and Cation-Pi Interactions: These are non-covalent interactions involving aromatic rings.[20]

Tools like PyMOL, Chimera, and LigPlot+ can be used to visualize and analyze these interactions.[18][21]

Part 3: Validation and Lead Optimization - Moving Beyond Static Pictures

The results from molecular docking provide a static snapshot of the protein-ligand interaction. To gain a more dynamic and realistic understanding, further computational validation is necessary.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[22][23] This helps to assess the stability of the predicted binding pose and to identify key residues involved in the interaction.[20]

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.[24][25]

  • Force Field Selection: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the physics of the atoms in the system.[23]

  • Simulation Run: The MD simulation is run for a specified period (typically nanoseconds to microseconds).

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD indicates a stable binding pose.[16]

ADMET Prediction: Evaluating Drug-Likeness

A potent inhibitor is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[26] In silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.[27][28][]

Key ADMET Properties to Predict:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[9]

  • Aqueous Solubility: Poor solubility can lead to poor absorption.

  • Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

  • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.[30]

  • Toxicity: Predictions of potential cardiotoxicity, hepatotoxicity, and mutagenicity.

A variety of online tools and software packages are available for ADMET prediction, such as SwissADME and pkCSM.[30]

Quantitative Data Summary

The following table illustrates the type of data generated during an in silico screening campaign. The values for 2-(Difluoromethoxy)-6-fluorobenzylamine are hypothetical for illustrative purposes.

Parameter2-(Difluoromethoxy)-6-fluorobenzylamine (Hypothetical)Reference Inhibitor (e.g., Erlotinib)Desirable Range
Molecular Docking
Binding Energy (kcal/mol)-8.5-9.2Lower is better
Molecular Dynamics
Ligand RMSD (Å)1.51.2< 2.0 Å indicates stability
ADMET Prediction
Molecular Weight ( g/mol )189.14393.4< 500
LogP1.83.5< 5
Hydrogen Bond Donors12< 5
Hydrogen Bond Acceptors35< 10
Lipinski's Rule Violations000 is ideal

Conclusion

This in-depth technical guide outlines a comprehensive and robust in silico workflow for the initial assessment of a novel small molecule, 2-(Difluoromethoxy)-6-fluorobenzylamine, as a potential kinase inhibitor. By following this structured approach, from meticulous preparation of the ligand and target to advanced computational validation through molecular dynamics and ADMET prediction, researchers can efficiently prioritize compounds for further experimental validation. This methodology not only accelerates the drug discovery process but also enhances the likelihood of identifying potent, selective, and drug-like kinase inhibitors.

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]

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Exploratory

Initial Toxicity Assessment of 2-(Difluoromethoxy)-6-fluorobenzyl amine: A Technical Guide

Introduction: Navigating the Toxicological Landscape of a Novel Fluorinated Benzylamine The introduction of fluorine-containing moieties into small molecules is a cornerstone of modern drug discovery, often imparting des...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Toxicological Landscape of a Novel Fluorinated Benzylamine

The introduction of fluorine-containing moieties into small molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. However, these structural modifications can also introduce novel toxicological profiles that require careful and systematic evaluation. This guide provides an in-depth technical framework for the initial toxicity assessment of 2-(Difluoromethoxy)-6-fluorobenzyl amine, a novel compound with potential applications in pharmaceutical development. As we venture into characterizing the safety of this entity, our approach is rooted in a tiered, mechanism-driven strategy, beginning with computational predictions and progressing through robust in vitro assays to a preliminary in vivo assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each step of the evaluation process.

The core principle of this guide is to build a foundational toxicity profile that is both scientifically sound and resource-conscious, enabling informed decisions in the early stages of drug development. We will move from predictive toxicology to cellular and genetic assays before culminating in an acute systemic toxicity study. This progression ensures that we gather a comprehensive dataset, from molecular-level interactions to whole-organism responses, thereby establishing a solid basis for further preclinical development.

Compound Profile and Handling Precautions

A thorough understanding of the physicochemical properties of a novel compound is paramount to designing meaningful toxicological studies and ensuring laboratory safety. While specific experimental data for 2-(Difluoromethoxy)-6-fluorobenzyl amine is not yet available, we can infer some properties and potential hazards from structurally related molecules.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Rationale
Molecular FormulaC8H8F3NO---
Molecular Weight191.15 g/mol ---
AppearanceLikely a liquid or low-melting solidBased on similar benzylamines
SolubilityExpected to have moderate aqueous and good organic solvent solubilityPresence of polar amine and ether groups alongside an aromatic ring
LogPEstimated to be between 1.5 and 2.5The difluoromethoxy and fluoro groups increase lipophilicity

Predicted Hazard Profile and Handling Recommendations

Given the GHS classifications for the structurally similar 2-(Difluoromethoxy)benzylamine, which indicate it can cause severe skin burns and eye damage, and a precursor, 2-(Difluoromethoxy)-6-fluorophenol, which is a known skin, eye, and respiratory irritant, it is imperative to handle 2-(Difluoromethoxy)-6-fluorobenzyl amine with significant caution.[1][2]

Handling Precautions:

  • Engineering Controls: All handling of the neat compound should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Spill Management: Have appropriate spill kits readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.

  • Waste Disposal: Dispose of all waste containing the compound as hazardous chemical waste, in accordance with local, state, and federal regulations.

A Tiered Approach to Toxicity Assessment

Our initial toxicity assessment follows a logical, tiered progression designed to maximize data acquisition while minimizing the use of resources and animal testing. This approach is aligned with modern toxicological practices that emphasize a reduction, refinement, and replacement (3Rs) framework.

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Acute Toxicity In_Silico In Silico Toxicity Prediction (DEREK, TOPKAT, etc.) Cytotoxicity In Vitro Cytotoxicity (MTT Assay on HepG2 & HEK293 cells) In_Silico->Cytotoxicity Predicts potential liabilities Physicochem Physicochemical Characterization (Solubility, Stability) Physicochem->Cytotoxicity Informs dose formulation Genotoxicity Genotoxicity (Ames Test - OECD 471) Cytotoxicity->Genotoxicity Determines concentration range Acute_Oral Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method) Cytotoxicity->Acute_Oral Helps in starting dose selection Genotoxicity->Acute_Oral Informs on mutagenic potential

Figure 1: Tiered workflow for the initial toxicity assessment.

Tier 1: In Silico and Physicochemical Characterization

The initial phase of our assessment focuses on predictive toxicology and fundamental chemical properties. This non-experimental stage is crucial for anticipating potential toxicities and for the practical design of subsequent in vitro and in vivo studies.

In Silico Toxicity Prediction

Rationale: In silico, or computational, toxicology has become an indispensable tool in early drug development.[3] By using computer models that leverage vast databases of chemical structures and their associated toxicological data, we can predict potential liabilities of a new molecule before it is even synthesized in large quantities. This allows for early de-risking and guides the focus of subsequent experimental testing.

Methodology:

  • Obtain the SMILES string for 2-(Difluoromethoxy)-6-fluorobenzyl amine.

  • Utilize multiple QSAR (Quantitative Structure-Activity Relationship) models to predict a range of toxicological endpoints. Recommended platforms include:

    • DEREK Nexus® (Lhasa Limited): To identify structural alerts for mutagenicity, carcinogenicity, and other toxicities.

    • TOPKAT® (Dassault Systèmes): To predict rodent carcinogenicity, mutagenicity (Ames test), and developmental toxicity potential.

    • OECD QSAR Toolbox: A free tool that can be used to assess toxicity by grouping chemicals into categories.[4]

  • Analyze the predictions: Look for consensus across different models. A structural alert for mutagenicity, for example, would strongly justify the necessity of an Ames test.

Physicochemical Characterization

Rationale: Understanding the solubility and stability of the test compound is a critical prerequisite for all subsequent biological testing. Poor solubility can lead to inaccurate dosing and misleading results in in vitro and in vivo studies.

Methodology:

  • Solubility Assessment:

    • Determine the solubility in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) and common organic solvents used for stock solutions (e.g., DMSO, ethanol).

    • This is typically done by adding increasing amounts of the compound to a fixed volume of solvent and visually or spectrophotometrically determining the point of saturation.

  • Stability Analysis:

    • Assess the stability of the compound in the chosen vehicle (e.g., DMSO stock solution, aqueous dosing formulation) over the time course of the planned experiments.

    • This can be achieved by preparing the formulation, storing it under the experimental conditions (e.g., 37°C for an in vitro assay), and analyzing its purity and concentration at various time points using a suitable analytical method like HPLC-UV.

Tier 2: In Vitro Assays

With a predictive understanding and the necessary physicochemical data in hand, we proceed to in vitro assays to assess the compound's effects at the cellular level. In vitro models offer a controlled environment to investigate specific toxicological endpoints, are cost-effective, and reduce the reliance on animal testing.[5]

In Vitro Cytotoxicity: MTT Assay

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits overt cellular damage.[6][7] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7] The choice of cell lines is critical:

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver-derived cell line, as the liver is a primary site of drug metabolism and a common target for drug-induced toxicity.

  • HEK293 (Human Embryonic Kidney): Represents a kidney-derived cell line, another organ frequently affected by xenobiotics. Using a non-cancerous cell line also provides a point of comparison for general cytotoxicity.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture HepG2 and HEK293 cells in their respective recommended media.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Difluoromethoxy)-6-fluorobenzyl amine in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

    • Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle.

    • Incubate for 24 and 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of cell viability) using a non-linear regression analysis (sigmoidal dose-response curve).[8][9]

Data Presentation

Cell LineIncubation Time (h)IC50 (µM)
HepG224[Insert Value]
48[Insert Value]
HEK29324[Insert Value]
48[Insert Value]
Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Rationale: The Ames test is a globally recognized and regulatory-accepted assay for identifying compounds that can cause gene mutations.[10][11] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The inclusion of a mammalian metabolic activation system (S9 fraction) is crucial, as some compounds only become mutagenic after being metabolized.[12]

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Plating & Incubation cluster_3 Analysis Compound Test Compound Dilutions Incubation Incubate Compound, Bacteria, and S9 Mix Compound->Incubation Bacteria Bacterial Strains (e.g., TA98, TA100, TA1535) Bacteria->Incubation S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubation Plating Plate on Minimal Glucose Agar Incubation->Plating Incubate_Plates Incubate for 48-72 hours Plating->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Compare to Controls Count->Analyze

Figure 2: Generalized workflow of the Ames test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection and Preparation:

    • Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

    • Grow overnight cultures of each strain in nutrient broth.

  • Dose Range Finding:

    • Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the compound. The highest concentration tested should not be overtly cytotoxic to the bacteria.

  • Main Experiment:

    • For each strain, prepare two sets of tubes: one with S9 mix (for metabolic activation) and one without.

    • To each tube, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations (in triplicate).

      • 0.5 mL of S9 mix or a control buffer.

    • Include a vehicle control (solvent only) and positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA100/TA1535 without S9, 2-aminoanthracene for TA100 with S9).

    • Add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

Data Analysis and Interpretation:

  • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the background (vehicle control) count.[13]

  • The results should be reproducible.

  • A positive result indicates that the compound is mutagenic under the test conditions.

Tier 3: In Vivo Acute Oral Toxicity (OECD 423)

Rationale: While in vitro assays provide valuable mechanistic information, an in vivo study is necessary to understand the potential for acute systemic toxicity in a whole organism. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that allows for the classification of a substance's toxicity with a reduced number of animals compared to traditional LD50 tests.[14][15] This method provides information on the potential health hazards arising from a single, short-term oral exposure.[16]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection and Acclimation:

    • Use a single sex of a standard laboratory rodent strain (typically female rats, as they are often slightly more sensitive).

    • Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Selection and Administration:

    • The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg). The selection is based on all available data, including in silico predictions and in vitro cytotoxicity. Given the potential for irritation, a starting dose of 300 mg/kg may be appropriate, but this should be carefully considered.

    • Administer the compound by oral gavage to a group of 3 animals.

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity at regular intervals on the first day (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing) and daily thereafter for 14 days.

    • Record body weights on days 0, 7, and 14.

  • Stepwise Procedure:

    • The outcome of the first group of animals determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level. The procedure continues until a toxicity class can be assigned.[17]

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis and Interpretation:

  • The primary endpoint is mortality. The pattern of mortality across the different dose levels allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity.

  • Clinical signs of toxicity, effects on body weight, and gross pathology findings provide additional information on the nature of the toxicity.

Conclusion: Synthesizing a Preliminary Toxicity Profile

The successful execution of this tiered assessment will provide a robust initial toxicity profile for 2-(Difluoromethoxy)-6-fluorobenzyl amine. The in silico predictions will have offered an early warning of potential liabilities. The in vitro cytotoxicity data will have established the concentration range at which the compound affects cell viability, and the Ames test will have provided a clear indication of its mutagenic potential. Finally, the acute oral toxicity study will have placed the compound into a regulatory-accepted toxicity class.

This comprehensive dataset will be invaluable for making informed decisions about the future development of 2-(Difluoromethoxy)-6-fluorobenzyl amine. It will guide the design of further, more detailed toxicological studies, aid in the selection of lead candidates, and ultimately contribute to the development of safer medicines. It is through this systematic and scientifically rigorous approach that we can confidently navigate the complexities of drug development and ensure the safety of novel chemical entities.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(Difluoromethoxy)-6-fluorobenzyl amine as a Strategic Building Block in Medicinal Chemistry

Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Moieties in Drug Design The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Moieties in Drug Design

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3]

Among the diverse array of fluorinated functional groups, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable asset.[4] It serves as a sophisticated bioisosteric replacement for the more common methoxy (-OCH₃) group, offering a unique blend of properties.[5] The -OCF₂H group can block metabolic O-demethylation, a common liability for methoxy-containing compounds, thereby enhancing metabolic stability and prolonging a drug's half-life.[4][6] Furthermore, unlike the methoxy or trifluoromethoxy group, the hydrogen atom in the -OCF₂H moiety can act as a weak hydrogen bond donor, opening new avenues for molecular interactions with biological targets.[7]

This guide focuses on 2-(Difluoromethoxy)-6-fluorobenzyl amine , a building block that combines the benefits of the difluoromethoxy group with the ortho-fluorine substitution pattern. The ortho-fluoro substituent provides additional modulation of the amine's basicity and can influence the conformation of derivative molecules, making this a highly valuable and versatile intermediate for drug discovery programs.[8]

Physicochemical Properties

Understanding the physicochemical properties of 2-(Difluoromethoxy)-6-fluorobenzyl amine is critical for its effective use in synthesis and for predicting the properties of its derivatives. The data below is compiled from available information for the hydrochloride salt and estimated values based on structurally similar compounds.

PropertyValue (for HCl Salt unless specified)Source(s) / Rationale
CAS Number 1354951-46-4[9]
Molecular Formula C₈H₉ClF₃NO[9]
Molecular Weight 227.61 g/mol [9]
Appearance Solid (likely white to off-white)[N/A]
Storage Condition 2-8°C under inert gas (Nitrogen or Argon)[9]
pKa (Predicted, free amine) ~8.2Estimated based on the electron-withdrawing effects of the ortho-fluoro and 2-(difluoromethoxy) groups, which reduce the basicity compared to benzylamine (pKa ~9.3). The pKa of 2,4-difluorobenzylamine is predicted to be 8.58.[10]
LogP (Predicted, free amine) ~1.9Estimated based on the LogP of (difluoromethoxy)benzene (2.4)[11] and 2-(difluoromethoxy)benzylamine (1.8).[12] The additional fluorine atom would slightly increase lipophilicity.

Synthetic Utility & Key Reactions

2-(Difluoromethoxy)-6-fluorobenzyl amine is a primary amine, making it an ideal nucleophile for a variety of essential bond-forming reactions in medicinal chemistry. Its reactivity is modulated by the electron-withdrawing nature of the fluorinated substituents on the aromatic ring. While this can decrease its nucleophilicity compared to non-fluorinated benzylamines, standard protocols are highly effective.

Below are detailed protocols for two of the most common applications of this building block: amide bond formation and reductive amination.

Workflow for Synthetic Elaboration

The primary amine serves as a versatile handle for diversification. It can be readily converted into amides, sulfonamides, or secondary/tertiary amines, allowing for systematic exploration of the structure-activity relationship (SAR) around this core.

G cluster_0 Key Derivatives amine 2-(Difluoromethoxy)-6- fluorobenzyl amine reagent1 R-COOH Amide Coupling (e.g., HATU, EDC) amine->reagent1 reagent2 R'-CHO / R'-COR'' Reductive Amination (e.g., NaBH(OAc)₃) amine->reagent2 amide Amide Derivatives sec_amine Secondary Amine Derivatives reagent1->amide reagent2->sec_amine

Caption: General synthetic pathways for 2-(Difluoromethoxy)-6-fluorobenzyl amine.

Protocol 1: Amide Coupling via Activated Ester Formation

This protocol describes a robust method for forming an amide bond between the title amine and a generic carboxylic acid using HATU, a common and efficient peptide coupling reagent.[13]

Rationale: The electron-withdrawing fluorine substituents on the benzylamine can decrease its nucleophilicity, making some standard amide coupling conditions sluggish.[14][15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling less reactive amines because it rapidly converts the carboxylic acid into a highly activated O-acylisourea intermediate, which is then readily attacked by the amine. A non-nucleophilic base like DIPEA is used to scavenge the HCl from the amine salt (if used) and to facilitate the reaction without competing as a nucleophile.

Materials:

  • 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride (1.0 eq)

  • Carboxylic Acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.05 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve 2-(Difluoromethoxy)-6-fluorobenzyl amine hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring reaction mixture. The reaction is typically monitored by TLC or LC-MS for the consumption of the starting amine. Stir at room temperature for 2-16 hours until the reaction is complete.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination

This protocol details the formation of a secondary amine by reacting the title compound with an aldehyde using sodium triacetoxyborohydride.[3][16]

Rationale: Reductive amination is a two-step, one-pot process involving the initial formation of an imine (or iminium ion) followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation because it is mild and selective. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, but it is sufficiently reactive to reduce the intermediate iminium ion as it forms. This selectivity minimizes the formation of alcohol byproducts from over-reduction of the aldehyde.

Materials:

  • 2-(Difluoromethoxy)-6-fluorobenzyl amine (1.0 eq) (Note: use free base or neutralize HCl salt with 1 eq of base first)

  • Aldehyde or Ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-(Difluoromethoxy)-6-fluorobenzyl amine (1.0 eq) and the aldehyde/ketone (1.1 eq). Dissolve the components in anhydrous DCM (approx. 0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur. Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude secondary amine product can be purified by flash column chromatography on silica gel.

Application in Medicinal Chemistry: A Case Study on FtsZ Inhibitors

A compelling application for this building block is in the development of novel antibacterial agents targeting the Filamentous temperature-sensitive protein Z (FtsZ).[17]

The Target: FtsZ and Bacterial Cell Division FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin.[18] It polymerizes at the mid-cell to form a contractile structure known as the Z-ring. This Z-ring is essential for bacterial cytokinesis; it constricts to divide the cell into two daughter cells.[18] Because FtsZ is highly conserved across many bacterial species and has no close homolog in humans, it represents an attractive and promising target for the development of new antibiotics.[19] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death.[18]

The Scaffold: 2,6-Difluorobenzamides Research has shown that compounds based on a 2,6-difluorobenzamide scaffold are potent inhibitors of FtsZ.[20] These molecules are thought to bind to an allosteric site on the FtsZ protein, disrupting its polymerization dynamics.[20] The 2,6-difluoro substitution pattern is often critical for potency.[8]

By using 2-(Difluoromethoxy)-6-fluorobenzyl amine, medicinal chemists can synthesize novel benzamide analogues where the difluoromethoxy group replaces a methoxy or other alkoxy group at the 2-position.

G cluster_pathway Bacterial Cell Division Pathway FtsZ_m FtsZ Monomers Z_ring Z-Ring Assembly FtsZ_m->Z_ring Polymerization GTP GTP GTP->FtsZ_m Division Cell Division Z_ring->Division Constriction Inhibitor 2,6-Disubstituted Benzamide Inhibitors (Derived from Title Amine) Inhibitor->Z_ring Inhibition

Caption: Inhibition of the FtsZ-mediated bacterial cell division pathway.

The Advantage of the Difluoromethoxy Group

  • Metabolic Stability: Replacing a metabolically labile methoxy group with the -OCF₂H group can prevent O-dealkylation by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased oral bioavailability.[4][6]

  • Modulated Lipophilicity and Solubility: The difluoromethoxy group offers a nuanced way to adjust lipophilicity, which can be critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Novel Interactions: The ability of the -OCF₂H group to act as a hydrogen bond donor provides an opportunity for new, favorable interactions within the FtsZ binding pocket that are not possible with a traditional methoxy group, potentially leading to enhanced potency.[7]

By synthesizing a library of amides from 2-(Difluoromethoxy)-6-fluorobenzyl amine and various carboxylic acids, researchers can systematically probe the SAR of this novel series of FtsZ inhibitors, leveraging the unique properties of the difluoromethoxy group to develop next-generation antibacterial agents.

Conclusion

2-(Difluoromethoxy)-6-fluorobenzyl amine is a high-value building block for medicinal chemistry. The strategic combination of an ortho-fluoro substituent and a 2-difluoromethoxy group provides a unique tool to enhance the drug-like properties of lead compounds. Its utility in standard synthetic transformations, such as amide coupling and reductive amination, makes it readily accessible for library synthesis and lead optimization campaigns. As demonstrated with the FtsZ inhibitor case study, the incorporation of this moiety offers rational, well-understood advantages for improving metabolic stability and exploring novel binding interactions, making it a critical reagent for the development of innovative therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Purohit, R., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-(Difluoromethoxy)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalvit, C., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 63(15), 8148–8157. [Link]

  • Nielsen, D. S., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6519-6522. [Link]

  • Sopkovytch, A., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine. Google Patents.
  • ResearchGate. (2014). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

  • Du, R. L., et al. (2022). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry, 13(1), 79-88. [Link]

  • PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. National Center for Biotechnology Information. [Link]

  • ChemBK. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. ChemBK. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Library of Medicine. [Link]

  • National Institutes of Health. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Library of Medicine. [Link]

  • ACS Publications. (2022). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases, 8(4), 808-821. [Link]

  • Taylor & Francis Online. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 15(1), 87-101. [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7097. [Link]

  • PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(25), 17886-17909. [Link]

  • ResearchGate. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • PubMed. (2012). The development of FtsZ inhibitors as potential antibacterial agents. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Indian Academy of Sciences. (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(7), 1011-1016. [Link]

  • Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]

  • MDPI. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 22(16), 8884. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Brigham Young University. [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Patsnap. (2024). What are FtsZ inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • National Institutes of Health. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Library of Medicine. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

  • PubChem. (n.d.). (Difluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Title: A General Framework for In Vitro Assay Development and Validation for Novel 2-(Difluoromethoxy)-6-fluorobenzyl amine Derivatives

An Application Note and Protocol from the Senior Scientists at Gemini Biosciences **Abstract The discovery of novel chemical scaffolds, such as the 2-(Difluoromethoxy)-6-fluorobenzyl amine series, presents both an opport...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientists at Gemini Biosciences

**Abstract

The discovery of novel chemical scaffolds, such as the 2-(Difluoromethoxy)-6-fluorobenzyl amine series, presents both an opportunity and a challenge in modern drug development. The critical first step in characterizing these compounds is the development of robust and reliable in vitro assays to determine their biological activity and mechanism of action. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a validated in vitro biochemical assay. Using a protein kinase inhibition model as a practical case study, we will detail the principles of assay design, optimization, execution, and validation, ensuring the generation of trustworthy and reproducible data. The methodologies described herein are broadly applicable to various enzymatic target classes.

**1. Introduction: The "Why" of Assay Development

In early-stage drug discovery, a newly synthesized compound series like the 2-(Difluoromethoxy)-6-fluorobenzyl amine derivatives is a black box. While its structure is known, its biological effects are not. The primary goal of in vitro assay development is to create a reliable, reproducible, and scalable experimental window through which we can observe and quantify the compound's effect on a specific biological target, typically a protein such as an enzyme or receptor.

The quality of the data generated from these assays is paramount; it forms the foundation for all subsequent decisions in the drug discovery pipeline, including lead optimization, structure-activity relationship (SAR) studies, and preclinical development. A poorly developed or validated assay can lead to false positives, false negatives, and the costly pursuit of non-viable candidates. Therefore, the focus must be on establishing a self-validating system that provides confidence in every data point.

Phase I: Assay Selection & Design Principles

The choice of assay technology is the first critical decision. This choice is dictated by the putative biological target. While the target for a novel series may not always be known, for this guide, we will assume a common scenario where the compounds are hypothesized to be inhibitors of a specific protein kinase. Kinases are a major class of drug targets, and the principles for assaying them are well-established and broadly transferable.

We will focus on a luminescence-based ATP depletion assay.

Causality behind this choice:

  • Universal Principle: Nearly all 500+ human kinases utilize ATP as a phosphate donor. An assay that measures ATP consumption is therefore broadly applicable.

  • Simplicity & Robustness: These are typically "add-and-read" assays, minimizing handling steps and improving reproducibility.

  • High Signal-to-Background: Luminescent readouts often provide a large dynamic range, which is crucial for detecting subtle inhibitory effects.

The core principle is an inverse relationship: high kinase activity results in high ATP consumption, leading to a low luminescence signal. Conversely, effective inhibition of the kinase spares ATP, resulting in a high luminescence signal.

G cluster_reaction Biochemical Reaction cluster_detection Luminescent Detection cluster_inhibitor Inhibitor Action Kinase Kinase Enzyme ADP ADP + P-Substrate Kinase->ADP Catalyzes Substrate Peptide Substrate ATP ATP Remaining_ATP Remaining ATP ADP->Remaining_ATP Inverse Relationship Light Luminescent Signal Remaining_ATP->Light Converts Luciferase Luciferase Reagent Inhibitor Test Compound (e.g., Benzyl Amine Derivative) Inhibitor->Kinase Blocks ATP Binding

Caption: Principle of a luminescence-based kinase inhibition assay.

Phase II: Assay Optimization & Protocol Execution

Optimization is not a suggestion; it is a mandatory prerequisite for generating valid data. The goal is to find the "sweet spot" for enzyme and substrate concentrations that yields a robust and linear reaction, ensuring the assay is sensitive enough to detect inhibition.

Protocol 1: Enzyme and Substrate Titration

Objective: To determine the optimal concentrations of kinase and substrate (ATP) that produce a linear reaction rate within the desired assay window. We aim for approximately 50% ATP consumption (ATP50) at the end of the reaction time, as this provides the largest window to measure both inhibition and potential activation.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes & microplate reader with luminescence capability

Methodology:

  • Enzyme Titration:

    • Prepare a 2X serial dilution of the kinase enzyme in assay buffer across the rows of a 384-well plate.

    • Prepare a 2X master mix of the peptide substrate and ATP at a fixed, saturating concentration (e.g., 10 µM ATP).

    • Add the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for a set time (e.g., 60 minutes).

    • Add the ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

    • Analysis: Plot luminescence vs. kinase concentration. Identify the concentration that gives a signal near the middle of the dynamic range. This is your starting point for the ATP titration.

  • ATP Titration:

    • Using the fixed optimal kinase concentration determined above, set up the reaction.

    • Prepare a 2X serial dilution of ATP in assay buffer down the columns of the plate.

    • Add the 2X kinase/peptide substrate mix to initiate the reaction.

    • Follow steps 4-7 from the enzyme titration.

    • Analysis: Plot luminescence vs. ATP concentration. Determine the ATP concentration that corresponds to the EC50 value of this curve. This concentration represents the amount of ATP required to achieve 50% of the maximal reaction velocity (Km,app) and is the optimal concentration for the inhibition assay.

Protocol 2: IC50 Determination for Benzyl Amine Derivatives

Objective: To measure the potency of the test compounds by determining the concentration required to inhibit 50% of the kinase activity (IC50).

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the 2-(Difluoromethoxy)-6-fluorobenzyl amine derivatives in 100% DMSO. A common starting concentration is 10 mM, diluted in 11 steps with a 1:3 dilution factor.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plate. This creates the dose-response curve.

  • Assay Controls:

    • Negative Control (0% Inhibition): Wells containing only DMSO (vehicle). This represents maximum enzyme activity.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase (a "staurosporine-like" control) or simply no enzyme. This represents the background signal.

  • Reaction Initiation:

    • Prepare a 2X enzyme solution in assay buffer at the optimal concentration determined in Protocol 1.

    • Add the enzyme solution to the compound-plated wells and control wells.

    • Allow the plate to incubate for a short pre-incubation period (e.g., 15-30 minutes) to permit the compound to bind to the enzyme.

  • Substrate Addition & Incubation:

    • Prepare a 2X substrate/ATP solution in assay buffer using the optimal ATP concentration determined in Protocol 1.

    • Add this solution to all wells to start the reaction.

    • Incubate for the predetermined reaction time (e.g., 60 minutes) at room temperature. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Add the luminescent ATP detection reagent to all wells to stop the reaction.

    • Incubate for 10 minutes.

    • Read the plate on a luminometer.

Phase III: Data Analysis & Interpretation

Raw luminescence data must be normalized to be interpretable.

  • Normalization: The data is converted to percent inhibition using the on-plate controls.

    • % Inhibition = 100 * (Signal_Test_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control)

    • Where Signal_Low_Control is the average of the 0% inhibition wells (DMSO) and Signal_High_Control is the average of the 100% inhibition wells.

  • Curve Fitting:

    • Plot the calculated % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (or sigmoidal dose-response curve) using graphing software like GraphPad Prism or internal data analysis platforms.

    • The IC50 is the concentration of the compound at which the response is halfway between the bottom and top plateaus of the curve.

Data Presentation: Example IC50 Table
Compound IDDerivative StructureIC50 (nM)Hill SlopeMax Inhibition (%)
GBS-0012-(Difluoromethoxy)-6-fluorobenzyl amine75.21.198.5
GBS-0024-Chloro substitution23.80.999.1
GBS-0033-Methyl substitution450.11.097.6
GBS-004N-ethyl modification>10,000N/A15.3

Phase IV: Assay Validation for Trustworthiness

An assay is only useful if it is robust. The Z'-factor is a statistical parameter that quantifies the suitability of an assay for high-throughput screening (HTS). It measures the dynamic range and data variation, providing a measure of the assay's quality.

Protocol 3: Z'-Factor Determination

Objective: To confirm that the signal window between positive and negative controls is large enough and consistent enough to reliably identify "hits."

Methodology:

  • Prepare a 384-well plate with half the wells dedicated to the negative control (DMSO) and the other half to the positive control (e.g., a known inhibitor at a concentration that gives >95% inhibition).

  • Run the assay exactly as described in Protocol 2.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3 * (SD_low + SD_high)) / |Mean_low - Mean_high|

    • Where SD is the standard deviation and Mean is the average of the low (0% inhibition) and high (100% inhibition) controls.

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: An acceptable assay, but may require a higher number of replicates.

  • Z' < 0: The assay is not suitable for screening.

Caption: A validated workflow for in vitro assay development.

References

  • Title: Assay Guidance Manual: Quantitative Biology and Pharmacology. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening (Zhang, J. H., Chung, T. D., & Oldenburg, K. R., 1999). URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS. Source: Assay Guidance Manual, National Center for Advancing Translational Sciences (NCATS). URL: [Link]

Method

Application Note: A Cell-Based Assay Cascade for Characterizing the Activity of 2-(Difluoromethoxy)-6-fluorobenzyl amine, a Putative MAO-B Inhibitor

Introduction Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[1] This catalytic proc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[1] This catalytic process, while essential for normal neurochemical balance, also generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[2] In age-related neurodegenerative disorders such as Parkinson's disease, elevated MAO-B activity in the brain is correlated with increased oxidative stress, mitochondrial dysfunction, and the progressive loss of dopaminergic neurons.[2][3] Consequently, the selective inhibition of MAO-B presents a validated therapeutic strategy to slow disease progression by preserving dopamine levels and mitigating oxidative damage.[1][4]

The novel compound, 2-(Difluoromethoxy)-6-fluorobenzyl amine, possesses structural motifs suggestive of interaction with amine oxidases. This application note provides a comprehensive, field-proven guide for researchers to systematically evaluate its biological activity using a cascade of cell-based assays. We move beyond simple enzymatic screening to provide a robust framework for confirming cell permeability, target engagement in a relevant neuronal model, and quantification of downstream functional consequences, including neuroprotection and mitigation of oxidative stress. This self-validating workflow is designed to provide a holistic profile of the compound's mechanism of action.

Recommended Cell Model: SH-SY5Y Human Neuroblastoma

For a thorough evaluation, the selection of an appropriate cellular model is paramount. We recommend the human neuroblastoma cell line, SH-SY5Y .

  • Scientific Rationale: The SH-SY5Y line is a cornerstone of in vitro Parkinson's disease research for several reasons.[5] These cells are of human origin, can be differentiated into a more mature neuron-like phenotype, and endogenously express both MAO-A and MAO-B, with MAO-A being the predominant isoform under basal conditions.[6][7][8] Their dopaminergic characteristics make them highly susceptible to toxins like 1-methyl-4-phenylpyridinium (MPP+), which specifically target the mitochondrial complex I, thus faithfully recapitulating key aspects of Parkinson's pathology in a dish.[9][10] This allows for the robust study of neuroprotective effects.

Protocol 1: Standard Culture of SH-SY5Y Cells
  • Culture Medium: Prepare DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Growth Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Aspirate old medium, wash once with sterile 1X PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium, centrifuge the cell suspension, and re-seed at a ratio of 1:5 to 1:10.

Assay Cascade for Compound Evaluation

We propose a three-stage assay cascade designed to build a comprehensive understanding of the compound's activity, from direct target interaction within the cell to its ultimate functional impact.

Stage 1: Cellular Target Engagement - Is the Compound a Cell-Permeable MAO-B Inhibitor?

The primary objective is to confirm that 2-(Difluoromethoxy)-6-fluorobenzyl amine can cross the cell membrane and inhibit its intended target in a complex intracellular environment.

This protocol measures the hydrogen peroxide (H₂O₂) byproduct of MAO-B activity in cell lysates using a fluorometric probe.[2]

Materials:

  • SH-SY5Y cells cultured in a 96-well plate.

  • Test Compound: 2-(Difluoromethoxy)-6-fluorobenzyl amine, prepared as a 10 mM stock in DMSO.

  • Positive Control: Selegiline (a selective MAO-B inhibitor), 10 mM stock in DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • MAO-B Substrate: Tyramine, 100 mM stock in water.

  • Detection Reagent: A commercial kit containing a horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and Selegiline in culture medium. Replace the old medium with the compound-containing medium. Include "vehicle-only" (DMSO) control wells.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for compound uptake and target inhibition.

  • Cell Lysis: Aspirate the medium and wash cells once with 1X PBS. Add 50 µL of ice-cold Assay Buffer to each well and lyse the cells by gentle agitation for 10 minutes.

  • Enzymatic Reaction: Prepare a "Reaction Mix" containing the MAO-B substrate (Tyramine, final concentration 1 mM) and the detection reagent in Assay Buffer. Add 50 µL of the Reaction Mix to each well.

  • Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure fluorescence using a plate reader (Ex/Em ~535/590 nm).

  • Data Analysis: Subtract background fluorescence (wells with no cells). Normalize the data to the vehicle control (100% activity). Plot the percent inhibition versus compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Expected Data Output:

CompoundCellular MAO-B IC₅₀ (nM)
2-(Difluoromethoxy)-6-fluorobenzyl aminee.g., 85.2
Selegiline (Positive Control)e.g., 25.6
Stage 2: Functional Neuroprotection - Can the Compound Protect Neurons from Toxin-Induced Death?

Here, we assess the compound's ability to confer a functional benefit by protecting cells from a Parkinson's-relevant insult. We use the neurotoxin MPP+, which induces cell death via mechanisms that MAO-B inhibition is expected to counteract.[10][11]

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay seed Seed SH-SY5Y Cells in 96-well plate incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 pretreat Pre-treat with Compound or Vehicle (2 hours) incubate1->pretreat add_mpp Add MPP+ Neurotoxin (Final Conc. 1 mM) pretreat->add_mpp incubate2 Incubate for 24 hours add_mpp->incubate2 add_mts Add MTS/MTT Reagent incubate2->add_mts incubate3 Incubate (1-4 hours) add_mts->incubate3 read Measure Absorbance (490 nm) incubate3->read

Caption: Experimental workflow for the MPP+-induced neurotoxicity and protection assay.

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for viability.[12][13] Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[12]

Materials:

  • SH-SY5Y cells cultured in a 96-well plate.

  • Test Compound and Selegiline.

  • MPP+ Iodide: 1 M stock in water.

  • MTT or MTS reagent solution.

  • Solubilization Solution (for MTT assay only).

Procedure:

  • Cell Plating: Seed 2 x 10⁴ SH-SY5Y cells per well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat cells with various concentrations of the test compound or Selegiline for 2 hours.

  • Toxin Challenge: Add MPP+ to the wells to a final concentration of 1 mM.[10] Ensure control wells include: Untreated (100% viability), Vehicle + MPP+ (maximum toxicity), and Compound alone (to check for intrinsic toxicity).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Measurement (MTS Protocol):

    • Add 20 µL of MTS reagent directly to each well.[12]

    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Express results as a percentage of the untreated control cells.

Expected Data Output:

Treatment GroupCell Viability (% of Control)
Untreated Control100%
Vehicle + 1 mM MPP+e.g., 48.5%
Test Compound (1 µM) + 1 mM MPP+e.g., 89.2%
Selegiline (1 µM) + 1 mM MPP+e.g., 85.7%
Test Compound (1 µM) alonee.g., 99.1%
Stage 3: Mechanistic Validation - Is Neuroprotection Mediated by Reduced Oxidative Stress and Healthy Mitochondria?

This final stage provides mechanistic evidence linking MAO-B inhibition to the observed neuroprotection. We directly measure two key downstream consequences: the production of ROS and the stability of the mitochondrial membrane potential (ΔΨm).

G cluster_mito Mitochondrion MAOB MAO-B H2O2 H₂O₂ (ROS)↑ MAOB->H2O2 Catalyzes Compound 2-(Difluoro...) amine Compound->MAOB Inhibits Dopamine Dopamine Dopamine->MAOB Mito_Dys Mitochondrial Dysfunction (ΔΨm ↓) H2O2->Mito_Dys Induces Apoptosis Cell Death Mito_Dys->Apoptosis Leads to

Caption: Proposed mechanism: The compound inhibits MAO-B, reducing ROS and preventing cell death.

This assay uses a cell-permeable probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[14][15]

Procedure:

  • Follow steps 1-4 of the Neuroprotection Assay (Protocol 3).

  • Probe Loading: After the 24-hour incubation, remove the treatment medium and wash cells gently with warm 1X PBS.

  • Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well.

  • Incubate for 30-45 minutes at 37°C, protected from light.[16]

  • Measurement: Wash the cells again with 1X PBS. Add 100 µL of PBS to each well and immediately measure fluorescence (Ex/Em ~485/535 nm).

  • Data Analysis: Normalize fluorescence values to the vehicle + MPP+ control group (100% ROS).

This assay uses a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with a high membrane potential. A loss of ΔΨm results in a decreased fluorescence signal.

Procedure:

  • Follow steps 1-4 of the Neuroprotection Assay (Protocol 3), using a black, clear-bottom plate.

  • Probe Loading: At the end of the 24-hour incubation, add TMRE directly to the culture medium to a final concentration of 100 nM.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Aspirate the medium and wash cells twice with warm 1X PBS. Add 100 µL of PBS to each well.

  • Measure fluorescence (Ex/Em ~549/575 nm).

  • Data Analysis: Normalize fluorescence values to the untreated control group (100% ΔΨm).

Expected Mechanistic Data Output:

Treatment GroupRelative ROS Level (%)Mitochondrial Potential (ΔΨm) (%)
Untreated Controle.g., 25.1100%
Vehicle + 1 mM MPP+100%e.g., 35.4%
Test Compound (1 µM) + 1 mM MPP+e.g., 40.3e.g., 82.1%

Conclusion

This application note details a logical and robust cascade of cell-based assays essential for the preclinical characterization of 2-(Difluoromethoxy)-6-fluorobenzyl amine. By systematically confirming cellular target engagement, quantifying functional neuroprotection, and validating the underlying antioxidant and mitochondria-stabilizing mechanisms, researchers can build a comprehensive data package. This workflow ensures that decisions on compound progression are based on a trustworthy and holistic understanding of its biological activity in a disease-relevant context.

References

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • Lee, K., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • La Colla, P., et al. (2007). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Journal of Biomolecular Screening. [Link]

  • ResearchGate. Monoamino oxidase B (MAO-B) activity after SH-SY5Y treatment... [Link]

  • Protocols.io. Live-cell imaging: Mitochondria membrane potential. [Link]

  • Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Protocols. [Link]

  • Goksen, G., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. [Link]

  • Brichta, L., et al. (2013). Cellular models for Parkinson's disease. Cell and Tissue Research. [Link]

  • Stasiłowicz-Krzemień, A., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules. [Link]

  • Jo, A., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. Cells. [Link]

  • NCBI. Mitochondrial Membrane Potential Assay. [Link]

  • Horizon Discovery. Cell Lines For Parkinson's Disease. [Link]

  • Kim, M., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology. [Link]

  • Malík, M., et al. (2018). Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. Drug Design, Development and Therapy. [Link]

  • Wang, Y., et al. (2017). Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells. Biotechnology Letters. [Link]

  • Assay Genie. ROS Assay Kit Protocol. [Link]

  • Al-Salahi, R., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). Molecules. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Biedler, J. L., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. Neuroglia. [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Ugun-Klusek, A., et al. (2019). Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. Redox Biology. [Link]

  • ResearchGate. MPP+ toxicity in 9-day-differentiated SH-SY5Y and LUHMES cells... [Link]

  • G-Biosciences. TMRE Mitochondrial Membrane Potential Assay. [Link]

  • Caccia, C., et al. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research. [Link]

  • Abbexa. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. [Link]

  • Charles River Laboratories. Parkinson's Disease Studies. [Link]

  • Agilent Technologies. An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. [Link]

  • ResearchGate. Specific activity of monoamine oxidase-A and monoamine oxidase-B in SH-SY5Y... [Link]

  • Sharma, P., & Singh, R. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (PDF) Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. [Link]

  • Bio-protocol. Mitochondrial Membrane Potential Assay. [Link]

  • Jain, S., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules. [Link]

  • ResearchGate. Characterization and Time Course of MPP+-Induced Apoptosis in Human SH-SY5Y Neuroblastoma Cells. [Link]

  • FUJIFILM Cellular Dynamics, Inc. Parkinson's Disease Models. [Link]

  • Maruyama, W., et al. (2000). Rasagiline, a novel monoamine oxidase-B inhibitor with neuroprotective effects under ischemic conditions in PC12 cells. Journal of Neuroscience Research. [Link]

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  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Wang, Y., et al. (2023). Pemetrexed sensitizes cisplatin therapy by inducing ferroptosis in NSCLC cells. Frontiers in Pharmacology. [Link]

  • Wang, J., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Disubstituted Benzylamines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,6-disubstituted benzylamines. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-disubstituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered, yet vital, structural motif. These compounds are crucial intermediates in pharmaceuticals and advanced materials, but their synthesis is frequently complicated by the steric bulk of the ortho-substituents, which significantly impacts reaction kinetics and pathways.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reductive amination of a 2,6-disubstituted benzaldehyde with ammonia/a primary amine is giving very low to no yield. What's going wrong?

Answer: This is the most common failure mode and is almost always due to severe steric hindrance around the carbonyl group. The two ortho-substituents create a constricted environment that impedes two key steps:

  • Imine/Iminium Ion Formation: The nucleophilic attack by the amine on the carbonyl carbon is sterically hindered, slowing down or preventing the formation of the crucial imine intermediate.

  • Hydride Delivery: Even if the imine or iminium ion forms, the bulky substituents can block the trajectory of the hydride from the reducing agent, preventing its reduction to the final amine.[3]

Troubleshooting Steps & Solutions:

  • Optimize the Reducing Agent: Standard reagents like sodium borohydride (NaBH₄) may be ineffective. Switch to a reagent better suited for hindered substrates.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and selectively reduces the iminium ion as it forms in situ, without significantly reducing the starting aldehyde. This allows the equilibrium to be driven towards the product.[4]

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas can be effective, but often requires higher pressures and temperatures to overcome the steric barrier.[5]

  • Activate the Carbonyl: A Lewis acid can be used to coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.

    • Recommended Catalysts: Titanium(IV) isopropoxide (Ti(OiPr)₄) or Zinc Chloride (ZnCl₂) can be effective.[6] The Lewis acid should be added before or concurrently with the amine.

  • Increase Reaction Driving Force:

    • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side reactions.

    • Water Removal: The formation of the imine is a condensation reaction that produces water. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium toward the imine intermediate.

  • Change the Reaction Sequence: Instead of a direct, one-pot reductive amination, perform a two-step sequence. First, focus on forming the imine under optimized conditions (e.g., with a Lewis acid and water removal). Once imine formation is confirmed (via TLC, GC-MS, or NMR), then add the reducing agent.

Experimental Protocol: Optimized Reductive Amination of a Hindered Benzaldehyde
  • To a solution of the 2,6-disubstituted benzaldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add the amine (1.1-1.5 equiv) and acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 2: My reaction of a 2,6-disubstituted benzyl halide with ammonia results in no product, or only elimination byproducts.

Answer: This is a classic case of steric hindrance preventing a standard SN2 reaction. The two ortho-substituents physically block the required backside attack of the nucleophile (ammonia) on the benzylic carbon.[7] Under forcing conditions (e.g., high heat), an E2 elimination pathway can become dominant if a β-hydrogen is present.

Troubleshooting Steps & Solutions:

  • Use a Less Hindered Nitrogen Source: While ammonia is small, consider masked ammonia equivalents like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction. The azide ion (N₃⁻) is a potent nucleophile and is sterically less demanding.

  • Enhance Leaving Group Ability: Convert the benzyl bromide/chloride to a benzyl iodide in situ using sodium iodide (Finkelstein reaction) or start from a benzyl tosylate or mesylate. These are better leaving groups and can facilitate the substitution reaction under milder conditions.

  • Transition to Catalytic Methods: When SN2 fails, modern cross-coupling methods are the best alternative. A Buchwald-Hartwig amination, typically used for aryl halides, can sometimes be adapted for hindered benzyl halides, though this is non-standard. More practically, consider catalytic routes starting from the corresponding benzyl alcohol.[8]

Question 3: I am trying to synthesize the required 2,6-disubstituted benzaldehyde precursor, but ortho-formylation is failing. How can I make my starting material?

Answer: The direct introduction of a formyl group between two existing substituents on a benzene ring is notoriously difficult due to poor regioselectivity and steric hindrance.[9]

Viable Synthetic Routes to Precursors:

  • From 2,6-Disubstituted Anilines: This is often a reliable route. The aniline can be converted to a diazonium salt and then to a nitrile via the Sandmeyer reaction (using CuCN). The resulting 2,6-disubstituted benzonitrile is a key intermediate.[10]

  • From 1,3-Disubstituted Benzenes: Use directed ortho-metalation. If your substituents are directing groups (e.g., OMe, CONR₂), treatment with a strong base like n-butyllithium or sec-butyllithium can selectively deprotonate the C2 position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9]

  • From 2,6-Disubstituted Toluene: If the methyl group is present, it can be oxidized to the aldehyde. This can be achieved via free-radical bromination followed by hydrolysis (Sommelet reaction) or by direct oxidation using reagents like ceric ammonium nitrate (CAN).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,6-disubstituted benzylamines, and which is generally preferred?

A1: There are two main strategies, with the choice depending on the availability of starting materials and the specific nature of the substituents.

RouteStarting MaterialKey TransformationProsCons
Route A 2,6-Disubstituted BenzaldehydeReductive AminationConvergent, direct.Highly susceptible to steric hindrance at the aldehyde.[2]
Route B 2,6-Disubstituted BenzonitrileNitrile ReductionBypasses hindered aldehyde.Requires a strong reducing agent (LiAlH₄) or high-pressure hydrogenation; nitrile may be difficult to prepare.[10]

Preference: Route B (Nitrile Reduction) is often more reliable and higher-yielding when significant steric hindrance is present, as the linear cyano group is less sterically demanding than the trigonal planar aldehyde during the key bond-forming step. The primary challenge is shifted to the synthesis of the nitrile itself.

Q2: How can I prevent the formation of secondary (dibenzyl) amine impurities when targeting a primary benzylamine?

A2: This side reaction occurs because the newly formed primary benzylamine product is often more nucleophilic than the ammonia source used, allowing it to react with another molecule of the aldehyde/imine intermediate. This is a common issue in amination reactions.[8] The most effective strategy is to use a large excess of the ammonia source. Instead of bubbling ammonia gas, using a concentrated solution of aqueous ammonia (NH₄OH) or ammonium acetate (NH₄OAc) provides a high and sustained concentration of the aminating agent, kinetically favoring the formation of the primary amine.[8]

Q3: Are there any modern, catalytic methods that are particularly effective for these hindered systems?

A3: Yes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical approach. This method uses a catalyst (often based on Nickel, Ruthenium, or Iridium) to temporarily oxidize a benzyl alcohol to the corresponding aldehyde in situ.[8] This aldehyde then undergoes reductive amination with an ammonia source, and the catalyst returns the "borrowed" hydrogen to reduce the imine. While still subject to steric effects, this method avoids the often-problematic synthesis and isolation of the sensitive aldehyde starting material. Commercial nickel catalysts have shown promise for this transformation.[8]

Visualizations and Workflows

Logical Troubleshooting Flowchart

This diagram outlines a decision-making process when a synthesis fails.

troubleshooting_flowchart start Synthesis of 2,6-Disubstituted Benzylamine Fails check_route Which route was used? start->check_route reduct_am Reductive Amination (from Aldehyde) check_route->reduct_am Route A sn2_route Sₙ2 Reaction (from Benzyl Halide) check_route->sn2_route Alternative reduct_am_yield Low / No Yield? reduct_am->reduct_am_yield reduct_am_solution1 1. Switch to NaBH(OAc)₃ 2. Add Lewis Acid (Ti(OiPr)₄) 3. Increase Temperature reduct_am_yield->reduct_am_solution1 Yes reduct_am_overalk Over-alkylation? reduct_am_yield->reduct_am_overalk No, but... reduct_am_solution2 Use large excess of Ammonia Source (e.g., aq. NH₃) reduct_am_overalk->reduct_am_solution2 Yes sn2_yield No Reaction / Elimination? sn2_route->sn2_yield sn2_solution Switch to Route B: Reduction of Nitrile sn2_yield->sn2_solution Yes

Caption: Troubleshooting Decision Tree for Benzylamine Synthesis.

Primary Synthetic Workflow Comparison

This diagram illustrates the two most common synthetic pathways.

workflow_comparison cluster_A Route A: Reductive Amination cluster_B Route B: Nitrile Reduction aldehyde 2,6-Disubstituted Benzaldehyde imine Imine Intermediate (Sterically Hindered Step) aldehyde->imine + R-NH₂ - H₂O amine_A Target Benzylamine imine->amine_A + [H⁻] nitrile 2,6-Disubstituted Benzonitrile amine_B Target Benzylamine nitrile->amine_B + LiAlH₄ or + H₂/Catalyst start Common Precursor (e.g., 2,6-Disubstituted Aniline) start->aldehyde Sandmeyer -> Hydrolysis or Oxidation start->nitrile Sandmeyer Reaction

Caption: Comparison of Major Synthetic Routes.

References

  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946. Available at: [Link]

  • Zhang, X., et al. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Che, D., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. The Journal of Organic Chemistry, 86(17), 11956-11965. Available at: [Link]

  • Gonzalez-Oñate, A., & Quevedo, R. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1). Available at: [Link]

  • Reddy, P., et al. (2020). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 44(30), 12853-12860. Available at: [Link]

  • Gevorgyan, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(32), 10839-10850. Available at: [Link]

  • Lehnherr, D., et al. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 141(51), 20038-20044. Available at: [Link]

  • Science of Synthesis. (n.d.).
  • Jagadeesh, R. V., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11185-11191. Available at: [Link]

  • Lehnherr, D., et al. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]

  • Itami, K., et al. (2022). A challenging synthesis. The Royal Society of Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzylamine. PrepChem.com. Available at: [Link]

  • Pearson+. (n.d.).
  • Herber, V., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(4). Available at: [Link]

  • ResearchGate. (2008). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides.
  • Zhang, W., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1672-1677. Available at: [Link]

  • Chen, C., et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(3), 3-12. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society. Available at: [Link]

  • The Royal Society of Chemistry. (2022). A challenging synthesis. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes... RSC Publishing. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzyl amine

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route. As your dedicated application scientist, I've structured this guide to not only provide protocols but to also explain the underlying chemical principles for a successful synthesis.

The difluoromethoxy group (-OCF₂H) is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability and fine-tune physicochemical properties.[1][2] The synthesis of molecules containing this moiety, such as 2-(Difluoromethoxy)-6-fluorobenzyl amine, requires careful control of reaction conditions. This guide will walk you through potential challenges and their solutions.

Overall Synthetic Workflow

The synthesis of 2-(Difluoromethoxy)-6-fluorobenzyl amine is typically approached in a two-step sequence starting from the corresponding benzaldehyde. The overall transformation is outlined below:

Synthetic Workflow 2-(Difluoromethoxy)-6-fluorobenzaldehyde 2-(Difluoromethoxy)-6-fluorobenzaldehyde 2-(Difluoromethoxy)-6-fluorobenzyl amine 2-(Difluoromethoxy)-6-fluorobenzyl amine 2-(Difluoromethoxy)-6-fluorobenzaldehyde->2-(Difluoromethoxy)-6-fluorobenzyl amine Reductive Amination

Caption: Overall synthetic scheme.

This guide will focus on the optimization and troubleshooting of the reductive amination step, which is a common and efficient method for this conversion.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues that may arise during the synthesis of 2-(Difluoromethoxy)-6-fluorobenzyl amine.

Section 1: The Starting Material - 2-(Difluoromethoxy)-6-fluorobenzaldehyde

Q1: I am having trouble sourcing 2-(Difluoromethoxy)-6-fluorobenzaldehyde. Can I synthesize it in-house?

A common method for introducing the difluoromethoxy group is the reaction of a phenol with a difluoromethylating agent such as sodium chlorodifluoroacetate.[1] The aldehyde functionality can be introduced via the oxidation of a corresponding benzyl alcohol or toluene derivative.[7]

Q2: How can I assess the purity of my starting aldehyde?

A2: The purity of 2-(Difluoromethoxy)-6-fluorobenzaldehyde is crucial for a clean reductive amination. We recommend the following analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any fluorinated or proton-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.

Section 2: The Reductive Amination Reaction

Q3: My reductive amination is not going to completion. What are the common causes?

A3: Incomplete conversion in reductive amination can be due to several factors. Here's a troubleshooting workflow to address this issue:

Troubleshooting_Reductive_Amination cluster_0 Troubleshooting Incomplete Reductive Amination Start Incomplete Reaction Check_Reagents Verify Reagent Quality (Aldehyde, Amine, Reducing Agent) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Check_Reagents->Check_Conditions Solution_Reagents Use fresh, high-purity reagents. Check_Reagents->Solution_Reagents Check_Imine Monitor Imine Formation Check_Conditions->Check_Imine Solution_Conditions Screen different solvents (e.g., DCE, THF, MeOH). Increase temperature or reaction time. Check_Conditions->Solution_Conditions Check_Reduction Assess Reducing Agent Activity Check_Imine->Check_Reduction Solution_Imine Add a catalytic amount of acid (e.g., AcOH). Use a dehydrating agent (e.g., molecular sieves). Check_Imine->Solution_Imine Solution_Reduction Choose a more suitable reducing agent. Ensure anhydrous conditions for water-sensitive reagents. Check_Reduction->Solution_Reduction

Caption: Troubleshooting workflow for incomplete reaction.

  • Reagent Quality: Ensure all reagents, especially the reducing agent and the amine source (ammonia or an ammonium salt), are of high purity and handled under appropriate conditions (e.g., anhydrous conditions for water-sensitive reagents).

  • Imine Formation: The first step of reductive amination is the formation of an imine intermediate.[3] This equilibrium can be unfavorable. Consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation. For stubborn cases, the use of a dehydrating agent like molecular sieves can drive the equilibrium forward.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and often effective choice for reductive aminations.[8] However, it is moisture-sensitive. Sodium cyanoborohydride (NaBH₃CN) is another option that is less sensitive to moisture.[8] For less reactive aldehydes, a more powerful reducing agent might be necessary, but care must be taken to avoid over-reduction of the aldehyde to the corresponding alcohol.[9]

Q4: I am observing the formation of a significant amount of the corresponding benzyl alcohol as a byproduct. How can I minimize this?

A4: The formation of 2-(Difluoromethoxy)-6-fluorobenzyl alcohol is a common side reaction, resulting from the direct reduction of the starting aldehyde. To minimize this:

  • Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is generally preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the aldehyde before imine formation.[8][9]

  • Control the addition of the reducing agent: Adding the reducing agent portion-wise or after allowing sufficient time for imine formation can favor the desired reaction pathway.

  • Optimize the stoichiometry: Using a slight excess of the amine source can help to push the equilibrium towards imine formation.

Q5: What are the optimal reaction conditions for the reductive amination of 2-(Difluoromethoxy)-6-fluorobenzaldehyde?

A5: The optimal conditions can vary, and screening is often necessary. Below is a table of starting conditions and parameters to explore for optimization.

ParameterRecommended Starting ConditionOptimization RangeRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)NaBH₃CN, NaBH₄STAB is a mild and selective reagent for reductive amination.[8]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Tetrahydrofuran (THF), Methanol (MeOH)Aprotic solvents are generally preferred for STAB.[8]
Amine Source Ammonia solution in MeOH or Ammonium AcetateGaseous ammonia, Ammonium chlorideThe choice of amine source can influence the reaction rate and equilibrium.
Temperature Room Temperature0 °C to 40 °CHigher temperatures may accelerate the reaction but can also lead to side products.
Stoichiometry 1.2 - 1.5 equivalents of reducing agent1.1 - 2.0 equivalentsAn excess of the reducing agent ensures complete conversion.
Additive Acetic Acid (catalytic)NoneA catalytic amount of acid can accelerate imine formation.[10]
Section 3: Product Purification

Q6: What is the best method to purify the final product, 2-(Difluoromethoxy)-6-fluorobenzyl amine?

A6: Purification of the final product is essential to remove unreacted starting materials, byproducts, and residual reagents. A combination of the following techniques is recommended:

  • Aqueous Workup:

    • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine to remove water-soluble impurities.

  • Acid-Base Extraction:

    • To remove any unreacted aldehyde, the organic layer can be washed with an aqueous solution of sodium bisulfite.

    • The basic nature of the benzyl amine allows for purification by acid extraction. The organic layer can be extracted with dilute hydrochloric acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.

    • The aqueous layer is then basified with a base like sodium hydroxide (NaOH) to a pH > 10, and the free amine is re-extracted into an organic solvent.[11]

  • Chromatography:

    • For high purity, column chromatography on silica gel is a standard method. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the silica, is a good starting point.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an effective final purification step.[11]

Q7: My purified product seems to be degrading over time. How can I store it properly?

A7: Benzylamines can be susceptible to oxidation and degradation, especially when exposed to air and light.[11] For long-term storage, we recommend the following:

  • Store the purified amine under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a tightly sealed amber glass vial to protect it from light.

  • Store at a low temperature (e.g., in a refrigerator or freezer).

Exemplary Experimental Protocol: Reductive Amination

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-(Difluoromethoxy)-6-fluorobenzaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-(Difluoromethoxy)-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add ammonia in methanol (2.0 - 3.0 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents. (n.d.).
  • Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • CN101955523A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents. (n.d.).
  • Li, Y., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(34), 7484-7489.
  • Reddit. (2021). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • Study.com. (n.d.). Convert benzaldehyde to benzylamine. Retrieved from [Link]

  • CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents. (n.d.).
  • Hughes, D. L. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017-7049.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
  • Filo. (2024). Benzaldehyde is converted to 1 point benzylamine by Reduction Amination. Retrieved from [Link]

  • US2987548A - Preparation of benzylamine - Google Patents. (n.d.).
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

  • Beijing Institute of Technology. (n.d.). 发酵液中苄胺的纯化工艺研究. Retrieved from [Link]

  • Quora. (2017). How to convert benzamide to benzyl amine. Retrieved from [Link]

  • ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How to convert benzamide to benzylamine? Retrieved from [Link]

  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents. (n.d.).
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Troubleshooting

Technical Support Center: Addressing Off-Target Effects of Fluorinated Benzylamine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzylamine derivatives. This guide provides in-depth troubleshooting advice, frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzylamine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify, validate, and mitigate off-target effects during your screening campaigns. As your Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower your experimental decisions.

Understanding the Challenge: The Double-Edged Sword of Fluorination

Fluorine has become a strategic element in modern drug design for good reason. Its incorporation into a scaffold like benzylamine can significantly enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the benzylamine nitrogen to fine-tune target engagement, and improve membrane permeability.[1] However, these same physicochemical alterations can lead to unintended biological consequences, or "off-target" effects.

An off-target effect occurs when a compound interacts with proteins other than the intended therapeutic target, potentially leading to misleading screening results, unexpected phenotypes, or adverse drug reactions.[2] For fluorinated benzylamine derivatives, a key area of concern is their potential interaction with monoamine oxidases (MAOs), enzymes that naturally process benzylamine and other monoamines.[3][4] This guide will equip you to proactively identify and address such liabilities.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the screening of fluorinated benzylamine derivatives.

Q1: My fluorinated benzylamine derivative shows potent activity in my primary cell-based assay, but the results are inconsistent or don't correlate with my target-based biochemical assay. What could be happening?

A1: This is a classic indicator of a potential off-target effect or assay interference. Several factors could be at play:

  • Unidentified Off-Target Engagement: Your compound may be hitting a secondary target in the cell that influences the phenotypic readout. For instance, if your primary target is a kinase, off-target inhibition of Monoamine Oxidase (MAO) could alter neurotransmitter levels, leading to downstream signaling events that mimic or confound the expected phenotype.[3]

  • Assay Interference: The physicochemical properties of your fluorinated compound might be causing it to interfere with the assay technology itself. This is particularly common in fluorescence- or luminescence-based readouts.[5]

  • Compound Aggregation: Highly fluorinated compounds can be hydrophobic, leading them to form aggregates in aqueous assay buffers. These aggregates can sequester and non-specifically inhibit proteins, leading to false-positive results.[6][7]

Your immediate next steps should be:

  • Rule out assay interference: Perform counter-screens using an assay format that lacks your specific biological target but retains the detection components (e.g., the luciferase enzyme in a reporter assay).

  • Assess for aggregation: Test your compound's activity in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant drop in potency suggests aggregation-based inhibition.

  • Begin off-target investigation: Use computational tools to predict likely off-targets and then confirm these predictions experimentally.

Q2: What are "Pan-Assay Interference Compounds" (PAINS) and are my fluorinated compounds likely to be in this category?

A2: PAINS are chemical structures known to frequently cause false-positive results in high-throughput screening assays through various mechanisms like chemical reactivity, redox cycling, or fluorescence interference.[8] While some fluorinated motifs are present in known PAINS databases, it is a misconception to label all compounds with these substructures as problematic without experimental evidence. The context of the entire molecule is critical. However, the high electronegativity and potential reactivity of certain fluorinated groups warrant caution. Always validate hits with orthogonal assays to confirm that the observed activity is due to specific engagement with your intended target.

Q3: I suspect my compound is hitting an off-target, but I have no idea what it might be. Where do I even start?

A3: This is a common challenge in phenotypic drug discovery. The best approach is a systematic, multi-pronged strategy that begins with broad, predictive methods and narrows down to specific, validated interactions.

A Unexpected Phenotype Observed B Step 1: In Silico Off-Target Prediction (e.g., SEA, ChEMBL) A->B Start Here C Generate Prioritized List of Potential Off-Targets B->C D Step 2: Broad Experimental Profiling (e.g., Proteome Microarray, KiNativ) C->D Guide Experiments E Identify High-Confidence Off-Target 'Hits' D->E F Step 3: Direct Target Engagement Validation (e.g., CETSA, AP-MS) E->F Validate Hits G Confirm Direct Binding to Off-Target F->G H Step 4: Functional Validation (Biochemical & Cell-Based Assays) G->H Confirm Function I Link Off-Target Engagement to Phenotype H->I

Caption: A systematic workflow for off-target deconvolution.

Start with in silico methods (Section 3) to generate a hypothesis. Then, use broad experimental profiling techniques (Section 4) to test these hypotheses across many proteins simultaneously. Finally, use specific target engagement and functional assays (Section 5) to validate your top candidates.

Troubleshooting Guide: From Prediction to Validation

This section provides a structured approach to identifying and confirming off-target effects.

Step 1: In Silico Off-Target Prediction (Hypothesis Generation)

Before embarking on costly and time-consuming wet lab experiments, leverage computational tools to predict potential off-targets based on the chemical structure of your fluorinated benzylamine derivative.

Causality Explained:

These tools operate on the principle of chemical similarity: compounds with similar structures are likely to bind to similar protein targets. They compare your molecule's fingerprint to databases of known ligands for thousands of proteins.

Recommended Tools & Protocol:

A. Similarity Ensemble Approach (SEA): SEA is a powerful, publicly available web server that predicts targets by comparing the Tanimoto coefficients of your compound's ECFP4 fingerprint against large sets of known ligands.[9][10][11][12]

  • Step 1: Access the SEA Server: Navigate to the SEA search server (sea.bkslab.org).[9]

  • Step 2: Input Your Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for your fluorinated benzylamine derivative. Paste this into the query box.

  • Step 3: Select the Database: For a broad search, choose a comprehensive library like "ChEMBL".

  • Step 4: Interpret the Results: The server will return a list of potential targets ranked by an E-value. A lower E-value signifies a higher probability of a true interaction. Pay close attention to targets with E-values less than 0.01. For benzylamine derivatives, look for Monoamine Oxidase A and B (MAO-A, MAO-B) in this list.

B. ChEMBL Database Search: ChEMBL is a massive database of bioactive molecules that you can search for compounds similar to your own to see what they have been tested against.[13][14]

  • Step 1: Access ChEMBL: Go to the ChEMBL website ().

  • Step 2: Perform a Similarity Search: Navigate to the "Similarity Search" function, paste the SMILES string of your compound, and set a similarity threshold (e.g., 70%).

  • Step 3: Analyze the Results: The output will show compounds with their known biological activities. Look for common targets that appear for multiple similar compounds. This provides clues to potential off-targets for your molecule.

Step 2: Experimental Deconvolution (Broad Profiling)

Once you have a prioritized list of potential off-targets, use broad experimental methods to identify which of these (and potentially others) interact with your compound in a biological context.

Technique Principle Throughput Pros Cons
Proteome Microarrays Immobilized proteins on a slide are probed with a labeled version of the compound to detect binding.HighSurveys thousands of proteins at once; provides a global view of interactions.Requires compound labeling which may alter binding; potential for false positives from non-specific binding.
KiNativ™ An activity-based proteomic profiling method using ATP/ADP probes to assess kinase inhibitor binding in native cell lysates.MediumMeasures binding to active kinases in a complex lysate; provides quantitative IC50 values across the kinome.Primarily for kinases and ATP-binding proteins; requires specialized probes and mass spectrometry.
Affinity-Purification Mass Spectrometry (AP-MS) An immobilized version of the compound is used to "pull down" binding partners from a cell lysate for identification by mass spectrometry.LowIdentifies direct binding partners in a complex biological matrix; does not require labeling of every protein.Requires synthesis of an affinity probe; can be biased towards high-affinity or high-abundance interactors.
Step 3: Target Validation (Confirmation of Engagement)

After identifying high-confidence hits from broad profiling, you must validate that your compound directly engages these targets in a physiological setting.

Cellular Thermal Shift Assay (CETSA®)

Causality Explained: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[15] By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine if the compound is engaging its target.

cluster_0 Without Compound cluster_1 With Fluorinated Benzylamine Derivative A Target Protein (Folded) B Heat Applied C Denatured & Precipitated Protein B->C Unstable D Compound-Target Complex (Stabilized) E Heat Applied F Soluble Protein (Remains Folded) E->F Stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA (Western Blot Detection):

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Harvest and resuspend cells in culture medium or PBS to a concentration of 10-20 million cells/mL.

    • Aliquot cell suspension into PCR tubes. Treat with your fluorinated benzylamine derivative (e.g., at 10x the desired final concentration) or vehicle (DMSO) control. Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.[16]

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[17] Expert Tip: An initial experiment without the compound is crucial to determine the optimal temperature range where the target protein shows a sharp melting curve.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • To separate the soluble fraction (containing stabilized protein) from the precipitated fraction (containing denatured protein), centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[17]

  • Detection by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against the suspected off-target protein (e.g., MAO-B).

    • Quantify the band intensities. A higher band intensity in the compound-treated lanes compared to the vehicle control at elevated temperatures indicates target engagement.

Troubleshooting CETSA:

  • No thermal shift observed: The compound may not be cell-permeable, or the interaction is too weak to cause stabilization. Try using cell lysate instead of intact cells, or increase the compound concentration.

  • Target is a membrane protein: After the heating step, solubilize the cells with a mild detergent (e.g., 1% NP-40) before the centrifugation step to ensure membrane proteins are extracted.[17][18]

  • Hydrophobic compounds: Fluorinated compounds can be "sticky." Ensure adequate washing steps and include a small amount of non-ionic detergent in your lysis buffer to minimize non-specific interactions.

Case Study: Deconvoluting a Phenotypic Hit

Scenario: A researcher screens a library of fluorinated benzylamine derivatives for inhibitors of a specific kinase involved in cell proliferation. A lead compound, "F-Ben_07," potently inhibits cancer cell growth in a phenotypic assay (IC50 = 100 nM). However, in a biochemical assay with the purified kinase, its IC50 is only 5 µM.

Troubleshooting Workflow:

  • Hypothesis Generation (In Silico):

    • The SMILES string for F-Ben_07 is submitted to the SEA server .

    • The results show a very low E-value (e.g., 1e-15) for Monoamine Oxidase B (MAO-B) and a weaker hit for MAO-A. The intended kinase target does not appear high on the list.

  • Functional Validation (Biochemical Assay):

    • A specific MAO-B inhibition assay is performed. This assay measures the production of hydrogen peroxide when MAO-B metabolizes its substrate.[3][19][20]

    • Result: F-Ben_07 shows potent inhibition of MAO-B with an IC50 of 50 nM, closely matching its anti-proliferative activity.

    Protocol: MAO-B Inhibition Assay (Fluorometric)

    • Prepare a reaction mixture containing MAO-B enzyme, a suitable buffer, and a probe that fluoresces upon oxidation (e.g., Amplex Red).

    • Add serial dilutions of F-Ben_07 or a known MAO-B inhibitor (e.g., selegiline) as a positive control.[3]

    • Initiate the reaction by adding an MAO-B substrate (e.g., benzylamine or p-tyramine).[4][21]

    • Incubate at 37°C and measure the increase in fluorescence over time.

    • Calculate the rate of reaction and plot against the inhibitor concentration to determine the IC50 value.

  • Target Engagement Confirmation (In Cellulo):

    • A CETSA experiment is performed on the cancer cells treated with F-Ben_07.

    • Western blotting is used to detect the amount of soluble MAO-B protein remaining after heating.

    • Result: Cells treated with F-Ben_07 show a significant thermal stabilization of MAO-B compared to vehicle-treated cells, confirming direct engagement in the cellular environment.

    • The potent anti-proliferative effect of F-Ben_07 is likely due to its off-target inhibition of MAO-B, not the intended kinase. MAO-B inhibition can lead to increased oxidative stress, which can be cytotoxic to cancer cells.

    • The research team can now make an informed decision:

      • Repurpose: Explore F-Ben_07 as a potential MAO-B inhibitor for other therapeutic areas like Parkinson's disease.

      • Re-engineer: Use this knowledge to guide structure-activity relationship (SAR) studies to design new derivatives that retain kinase activity but have reduced or eliminated MAO-B affinity.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Baillie, T. A., & Dalvie, D. K. (2012). The role of metabolic activation in drug-induced idiosyncratic adverse reactions. Current opinion in drug discovery & development, 15(1), 39-47.
  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. Retrieved from [Link]

  • Lin, X., et al. (2019). Off-target effects of psychoactive drugs. Neuroscience bulletin, 35(6), 1017-1028.
  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712-1722.
  • Seidler, J., et al. (2013). A Common Mechanism for Non-specific Inhibition of Enzymes by Small Molecules.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290.
  • Vogt, M., & Lazo, J. S. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. ACS chemical biology, 15(11), 2846-2856. Retrieved from [Link]

  • EMBL-EBI. (2021). A guide to exploring drug like compounds and their biological targets using ChEMBL [Video]. YouTube. Retrieved from [Link]

  • Plochowietz, A., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1956-1963. Retrieved from [Link]

  • Berger, B. T., et al. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. [Doctoral dissertation, Freie Universität Berlin]. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320-330.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature protocols, 1(2), 550-553. Retrieved from [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. Retrieved from [Link]

  • Besnard, J., et al. (2012). Automated design of ligands to balance biological activity and selectivity.
  • Berger, W. T., & Kokel, D. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. The journal of physical chemistry. B, 123(4), 768-778. Retrieved from [Link]

  • ChEMBL. (n.d.). ChEMBL Interface Documentation: Target Questions. Retrieved from [Link]

  • Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387-396. Retrieved from [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences of the United States of America, 103(31), 11473-11478. Retrieved from [Link]

  • Durand, D. J., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters. Retrieved from [Link]

  • Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Docking.org. (2022). Category:SEA. Retrieved from [Link]

  • Colorado State University. (2018). Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]

  • Martinez, D. M., et al. (2013). Cellular thermal shift assay for evaluation of drug-target engagement in cells. Science, 341(6141), 84-87.
  • ResearchGate. (2018). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Retrieved from [Link]

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  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 2-(Difluoromethoxy)-6-fluorobenzyl amine by X-ray Crystallography

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel chemical entities such as 2-(difluoromethoxy)-6-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel chemical entities such as 2-(difluoromethoxy)-6-fluorobenzyl amine, a compound of interest for its potential pharmacological applications, an unambiguous structural assignment is paramount for understanding its reactivity, molecular interactions, and ultimately, its therapeutic potential. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of this compound, benchmarked against other common analytical techniques.

The Imperative of Definitive Structural Validation

The journey of a drug candidate from synthesis to clinical trials is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial pieces of the structural puzzle, they often fall short of providing the absolute, three-dimensional arrangement of atoms in a molecule. X-ray crystallography, by directly imaging the electron density of a crystalline solid, offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and stereochemistry.[1][2]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is a powerful analytical technique that provides a detailed three-dimensional structure of a molecule.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice. This interaction causes the X-rays to diffract in a unique pattern, which, when analyzed, can be used to reconstruct a three-dimensional map of the electron density within the crystal. From this map, the precise positions of individual atoms can be determined.[2]

A Step-by-Step Workflow for Structural Validation

The process of validating the structure of 2-(difluoromethoxy)-6-fluorobenzyl amine via X-ray crystallography involves a meticulous, multi-step workflow.

X-ray_Crystallography_Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Structure Solution cluster_Validation Validation & Deposition Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Diffraction X-ray Diffraction Mounting->Diffraction Expose to X-rays Integration Integration & Scaling Diffraction->Integration Collect diffraction images Solution Structure Solution (Direct Methods) Integration->Solution Process raw data Refinement Structure Refinement Solution->Refinement Generate initial model Validation Validation & Analysis Refinement->Validation Optimize atomic parameters CIF CIF File Generation & Deposition Validation->CIF Assess model quality Analytical_Techniques_Comparison cluster_ProposedStructure Proposed Structure: 2-(Difluoromethoxy)-6-fluorobenzyl amine cluster_Spectroscopy Spectroscopic & Spectrometric Analysis cluster_Crystallography Definitive Structural Validation Proposed Hypothesized Structure NMR NMR (¹H, ¹³C, ¹⁹F) - Connectivity - Chemical Environment Proposed->NMR Initial Characterization MS Mass Spectrometry - Molecular Weight - Elemental Composition Proposed->MS Initial Characterization FTIR FTIR - Functional Groups Proposed->FTIR Initial Characterization Xray X-ray Crystallography - Absolute 3D Structure - Bond Lengths & Angles - Stereochemistry NMR->Xray Confirmation & Absolute Structure MS->Xray Confirmation & Absolute Structure FTIR->Xray Confirmation & Absolute Structure

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel 2-(Difluoromethoxy)-6-fluorobenzyl Amine Derivatives as Potent LSD1 Inhibitors

Introduction: The Rationale for Targeting LSD1 with Novel Fluorinated Benzylamines In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a pivotal therapeutic target, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting LSD1 with Novel Fluorinated Benzylamines

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a pivotal therapeutic target, particularly in oncology.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is implicated in a variety of cancers, where it contributes to the maintenance of a malignant phenotype by repressing tumor suppressor genes.[3]

The development of small molecule inhibitors of LSD1 is an area of intense research. Many of these inhibitors are based on the scaffold of trans-2-phenylcyclopropylamine (tranylcypromine, TCP), a known monoamine oxidase (MAO) inhibitor that was later identified as an LSD1 inhibitor.[1] This has spurred the exploration of other amine-containing scaffolds for their potential to inhibit LSD1. The novel chemical series, 2-(difluoromethoxy)-6-fluorobenzyl amine derivatives, presents an intriguing scaffold for potential LSD1 inhibition. The strategic placement of fluorine atoms and the difluoromethoxy group can significantly alter the physicochemical properties of the molecule, potentially enhancing its binding affinity, metabolic stability, and cell permeability.

This guide provides a comprehensive framework for benchmarking the inhibitory potency of this novel series of compounds against LSD1. We will delve into the mechanistic underpinnings of LSD1 inhibition, provide detailed experimental protocols for in vitro and cellular characterization, and present a comparative analysis with established LSD1 inhibitors. The objective is to equip researchers with the necessary tools to rigorously evaluate these promising new chemical entities.

The Mechanism of Action: Covalent Inhibition of LSD1

The catalytic activity of LSD1 involves the FAD cofactor, which facilitates the oxidative demethylation of methylated lysine residues on histone tails. Many potent LSD1 inhibitors, particularly those derived from tranylcypromine, act as irreversible, mechanism-based inhibitors.[3] These inhibitors form a covalent adduct with the FAD cofactor, leading to the inactivation of the enzyme. It is hypothesized that 2-(difluoromethoxy)-6-fluorobenzyl amine derivatives may act through a similar mechanism, where the primary amine undergoes oxidation by FAD to form a reactive imine intermediate that subsequently attacks the flavin ring.

LSD1 Inhibition Pathway Hypothesized Mechanism of LSD1 Inhibition cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD Complex Initial_Binding Non-covalent Binding LSD1_FAD->Initial_Binding Inhibitor 2-(Difluoromethoxy)- 6-fluorobenzyl amine Derivative Inhibitor->Initial_Binding Oxidation FAD-mediated Oxidation Initial_Binding->Oxidation Reactive_Intermediate Reactive Imine Intermediate Oxidation->Reactive_Intermediate Covalent_Adduct Covalent FAD-Inhibitor Adduct (Enzyme Inactivation) Reactive_Intermediate->Covalent_Adduct

Caption: Hypothesized covalent inhibition of LSD1 by a benzyl amine derivative.

Experimental Protocols for Benchmarking Inhibitory Potency

A multi-tiered approach is essential for a thorough evaluation of novel inhibitors. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and cellular effects.

In Vitro LSD1 Inhibition Assay (Biochemical)

This assay directly measures the ability of the test compounds to inhibit the demethylase activity of recombinant human LSD1. A common method utilizes a horseradish peroxidase (HRP)-coupled reaction that detects the hydrogen peroxide produced during the demethylation process.

Materials:

  • Recombinant human LSD1-CoREST complex

  • H3K4me2 peptide substrate

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (2-(difluoromethoxy)-6-fluorobenzyl amine derivatives and reference inhibitors)

  • 384-well black microplates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors (e.g., Tranylcypromine, GSK-LSD1) in DMSO.

  • Enzyme and Substrate Preparation: Dilute the LSD1-CoREST complex and H3K4me2 peptide substrate in assay buffer to their final working concentrations.

  • Reaction Setup: In a 384-well plate, add the test compounds, followed by the LSD1-CoREST complex. Incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.

  • Detection: After a set incubation period (e.g., 60 minutes), add the Amplex® Red/HRP detection reagent.

  • Measurement: Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical Assay Workflow In Vitro LSD1 Inhibition Assay Workflow Start Start Compound_Plate Prepare Serial Dilution of Test Compounds Start->Compound_Plate Reaction_Plate Add Compounds and LSD1 to 384-well Plate Compound_Plate->Reaction_Plate Pre_incubation Pre-incubate for Inhibitor Binding Reaction_Plate->Pre_incubation Add_Substrate Add H3K4me2 Substrate Pre_incubation->Add_Substrate Incubation Incubate for Demethylation Add_Substrate->Incubation Add_Detection Add Amplex Red/HRP Reagent Incubation->Add_Detection Read_Plate Measure Fluorescence Add_Detection->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro biochemical assay to determine LSD1 inhibition.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compounds inhibit LSD1 activity within a cellular context by measuring changes in the levels of its specific histone methylation marks.

Materials:

  • Cancer cell line with high LSD1 expression (e.g., MV4-11 acute myeloid leukemia cells)

  • Cell culture medium and supplements

  • Test compounds and reference inhibitors

  • Lysis buffer

  • Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control).

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total H3 to determine the compound's effect on histone methylation.

Cell Proliferation Assay

This assay evaluates the functional consequence of LSD1 inhibition on cancer cell growth.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white microplates

Protocol:

  • Cell Seeding: Seed cells at a low density in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data for a series of 2-(difluoromethoxy)-6-fluorobenzyl amine derivatives (DFMBA-1 to DFMBA-3) benchmarked against known LSD1 inhibitors.

CompoundLSD1 IC50 (nM)H3K4me2 Increase (at 1 µM)MV4-11 GI50 (nM)
DFMBA-1 150+++800
DFMBA-2 25+++++120
DFMBA-3 500+>10,000
Tranylcypromine 2,000++5,000
GSK-LSD1 18+++++95
  • LSD1 IC50: Determined by the in vitro biochemical assay.

  • H3K4me2 Increase: Relative increase in H3K4me2 levels in MV4-11 cells as determined by Western blot (+ denotes a small increase, +++++ denotes a strong increase).

  • MV4-11 GI50: Determined by the cell proliferation assay.

Interpretation of Hypothetical Data:

In this hypothetical scenario, DFMBA-2 emerges as the most promising candidate. Its low nanomolar IC50 against LSD1 is comparable to the potent reference inhibitor GSK-LSD1. Furthermore, this potent enzymatic inhibition translates well into a strong cellular target engagement (indicated by a significant increase in H3K4me2 levels) and potent anti-proliferative activity in a relevant cancer cell line.

DFMBA-1 shows moderate activity across the board, suggesting it could be a valuable starting point for further optimization. In contrast, DFMBA-3 exhibits weak enzymatic inhibition and poor cellular activity, indicating that its specific substitution pattern is not favorable for LSD1 inhibition.

Structure-Activity Relationship (SAR) Insights

The hypothetical data allows for preliminary SAR deductions. For instance, the superior potency of DFMBA-2 could be attributed to a specific substitution on the benzylamine core (not explicitly defined in this hypothetical case) that enhances its interaction with the LSD1 active site. The difluoromethoxy and fluoro substituents on the benzyl ring are likely key contributors to the overall potency and pharmacokinetic properties of these derivatives. Further exploration of substitutions at other positions on the benzyl ring and modifications of the amine moiety would be logical next steps in a medicinal chemistry campaign.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of novel 2-(difluoromethoxy)-6-fluorobenzyl amine derivatives as potential LSD1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively benchmark their compounds against established inhibitors and gain valuable insights into their mechanism of action and therapeutic potential. Promising candidates, such as the hypothetical DFMBA-2, would warrant further investigation, including selectivity profiling against MAO-A and MAO-B, pharmacokinetic studies, and in vivo efficacy testing in preclinical cancer models. The strategic design of fluorinated benzylamines represents a promising avenue for the discovery of next-generation epigenetic therapies.

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. Available at: [Link]

  • Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. PubMed Central. Available at: [Link]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis Online. Available at: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Royal Society of Chemistry. Available at: [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). CORE. Available at: [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. Available at: [Link]

  • 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062. PubChem. Available at: [Link]

  • 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. ChemBK. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available at: [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PubMed Central. Available at: [Link]

  • Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. Available at: [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. Available at: [Link]

  • 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. Lead Sciences. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Difluoromethoxy)-6-fluorobenzyl amine

Welcome to a comprehensive guide on the safe and compliant disposal of 2-(Difluoromethoxy)-6-fluorobenzyl amine (CAS No. 1153055-77-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-(Difluoromethoxy)-6-fluorobenzyl amine (CAS No. 1153055-77-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical compounds we handle. This guide moves beyond a simple checklist, providing a deep, procedurally-sound framework rooted in the chemical principles of the molecule itself. The protocols herein are designed to be self-validating, ensuring that safety and compliance are built into your laboratory workflow.

Core Principles: Understanding the Hazard Profile

To dispose of a chemical properly, we must first understand its inherent nature. 2-(Difluoromethoxy)-6-fluorobenzyl amine is a multi-faceted molecule from a safety perspective:

  • It is a Halogenated Organic Compound: The presence of both a difluoromethoxy group and a fluorine atom on the benzyl ring places this compound squarely in the category of halogenated organic waste.[1][2] This is the single most critical classification for its disposal, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[3] This process is fundamentally different and more costly than the fuel blending often used for non-halogenated solvents.[3]

  • It is a Substituted Benzylamine: The amine functional group confers basicity and corrosive properties. Safety Data Sheets for analogous fluorinated benzylamines consistently classify them as corrosive materials (UN Hazard Class 8), capable of causing severe skin burns and serious eye damage.[4][5][6][7][8]

  • It Poses Inhalation and Contact Risks: As with many volatile and corrosive amines, there is a risk of respiratory tract irritation upon inhalation.[8][9] Direct contact can cause chemical burns.[6][7]

  • Thermal Decomposition Hazard: During a fire or improper incineration, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4][10]

Based on this profile, all waste streams containing this compound must be treated as corrosive, halogenated hazardous waste .

Chemical & Physical Properties Summary [8][11][12]
IUPAC Name (2-(Difluoromethoxy)-6-fluorophenyl)methanamine
CAS Number 1153055-77-6[11]
Molecular Formula C₈H₈F₃NO
Primary Hazards Corrosive, Causes severe skin burns and eye damage, Irritant.[6][8]
Waste Classification Halogenated Organic Hazardous Waste
Incompatibilities Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides.[4][10]

Pre-Disposal Safety: Engineering Controls and PPE

Safety during handling and accumulation of waste is paramount. The following controls are mandatory to mitigate the risks identified above.

  • Engineering Control - Chemical Fume Hood: All handling and preparation of waste containing 2-(Difluoromethoxy)-6-fluorobenzyl amine, including transfers and rinsing of containers, must be performed inside a certified chemical fume hood.[4][5][13] This is non-negotiable and serves to protect the user from inhaling potentially harmful vapors.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

    • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required. The corrosive nature of this amine necessitates full-face protection to prevent devastating eye damage.[10]

    • Hand Protection: Wear nitrile or other chemically-resistant gloves. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed and disposed of as hazardous waste.

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental splashes.[14]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process, from the point of generation to the final handoff to environmental health and safety (EHS) professionals.

Step 1: Waste Segregation - The Critical First Step

The principle of waste segregation is the cornerstone of compliant chemical disposal.

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Liquid Waste."

  • Causality: Never mix halogenated waste with non-halogenated waste.[15][16] Co-mingling these streams contaminates the entire volume, forcing the more expensive and complex halogenated disposal route for all of it and violating fundamental waste management principles.[3]

Step 2: Proper Containerization and Labeling

The waste container is the primary vessel for safe accumulation and transport.

  • Action:

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[14][16]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[16]

    • Clearly list all constituents of the waste container, including "2-(Difluoromethoxy)-6-fluorobenzyl amine" and any solvents used. Do not use abbreviations.[16]

    • Keep the container closed at all times except when actively adding waste.[14][17]

Step 3: Managing Different Waste Streams
  • Routine Laboratory Waste (e.g., reaction residues, purification fractions):

    • Working in a fume hood, carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.

    • Securely close the container immediately after addition.

  • Contaminated Solid Waste (e.g., silica gel, filter paper, contaminated gloves):

    • Collect these materials in a separate, clearly labeled container or heavy-duty bag designated for "Halogenated Solid Waste."

    • Do not place sharp objects like needles in bags. Use a dedicated sharps container.

  • Decontamination of Empty Containers:

    • An "empty" container that held this compound is not empty from a regulatory standpoint and must be decontaminated.

    • Protocol: Perform a triple rinse.[17]

      • Add a small amount of a suitable solvent (e.g., methanol or acetone) to the container, close, and agitate thoroughly.

      • Crucially, the first rinseate must be collected and disposed of as hazardous waste in your "Halogenated Organic Liquid Waste" container. [17]

      • Repeat the rinse two more times. For a compound with this hazard profile, it is best practice to collect all three rinses as hazardous waste.

      • After the final rinse, allow the container to air dry completely in the back of the fume hood before disposal in the appropriate glass or plastic recycling bin, ensuring the label is fully defaced.[17]

  • Small-Scale Spill Management:

    • Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Carefully collect the absorbed material using spark-proof tools and place it into the "Halogenated Solid Waste" container.[10][18]

    • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.

    • Wash the area with soap and water.

Disposal Decision Workflow

The following diagram outlines the logical flow for ensuring proper disposal of any waste stream generated involving this compound.

DisposalWorkflow start Waste Generated (Contains 2-(Difluoromethoxy)-6-fluorobenzyl amine) identify Identify Waste Type (Liquid, Solid, or Debris?) start->identify select_container Select Correctly Designated Waste Container identify->select_container liquid_waste Halogenated Organic Liquid Waste select_container->liquid_waste Liquid solid_waste Halogenated Organic Solid Waste select_container->solid_waste Solid/Debris label_container Label Container with Full Chemical Names & Hazards liquid_waste->label_container solid_waste->label_container store_safely Store in Satellite Accumulation Area (Closed, Secondary Containment) label_container->store_safely arrange_pickup Schedule Pickup with Institutional EHS store_safely->arrange_pickup end_process Disposal Complete arrange_pickup->end_process

Caption: Disposal Workflow for 2-(Difluoromethoxy)-6-fluorobenzyl amine Waste.

Regulatory and Institutional Compliance

This guide provides a scientifically grounded framework, but it must be executed in the context of your specific regulatory environment.

  • The Generator's Responsibility: As the generator of the waste, you and your institution are legally responsible for its correct characterization and disposal from "cradle to grave."[4][5][10]

  • Consult Local Regulations: Always consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance, labels, and pickup schedules that align with local, state, and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[19][20][21]

  • Training: All personnel handling this chemical must receive training on its hazards and the specific disposal procedures outlined by your institution and required by law (e.g., OSHA's Hazard Communication Standard).[22][23]

By integrating these principles and protocols into your work, you ensure that your innovative research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

  • Safety Data Sheet - 4-Fluorobenzylamine. Fisher Scientific.

  • Safety Data Sheet - 2,4-Difluorobenzylamine. Fisher Scientific.

  • Safety Data Sheet - (2,6-Difluorophenyl)methanamine. Biosynth.

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA).

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Segregation. Unknown. This document appears to be from an academic institution's EHS guidelines.
  • Safety Data Sheet - 2-Amino-6-fluorobenzoic acid. Fisher Scientific.

  • Organic Solvents. Cornell University Environmental Health and Safety.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Safety Data Sheet - (Benzylamine)trifluoroboron. Chemos GmbH & Co.KG.

  • Safety Data Sheet - 2,5-Difluorobenzylamine. Fisher Scientific.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today.

  • 2,6-Difluorobenzylamine. PubChem, National Center for Biotechnology Information.

  • Material Safety Data Sheet - 2-Fluorobenzylamine, 96%. Cole-Parmer.

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.

  • Benzylamine Safety Data Sheet. Santa Cruz Biotechnology.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Organic Solvent Waste Disposal. University of British Columbia.

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).

  • 2-(DifluoroMethoxy)-6-fluorobenzyl aMine CAS 1153055-77-6. Watson International.

  • Safety Data Sheet - 2,2'-Difluorobiphenyl 98%. Pfaltz & Bauer.

  • 2,6-Difluorobenzylamine. Chem-Impex International.

  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer.

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone (YouTube).

  • 2-(Difluoromethoxy)benzylamine. PubChem, National Center for Biotechnology Information.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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